Tipranavir
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUHGSWHZTSEU-FYBSXPHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048622 | |
| Record name | Tipranavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5 | |
| Record name | Tipranavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipranavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid from ethyl acetate + heptane | |
CAS No. |
174484-41-4 | |
| Record name | Tipranavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174484-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipranavir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174484414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipranavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipranavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tipranavir | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIPRANAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT404XD09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tipranavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86-89 °C | |
| Record name | Tipranavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) that represents a significant advancement in the treatment of Human Immunodeficiency Virus (HIV) infection, particularly in cases of multi-drug resistance.[1][2] Unlike its peptidic predecessors, this compound's unique chemical structure, belonging to the class of 4-hydroxy-5,6-dihydro-2-pyrones, confers a distinct mechanism of action and a favorable resistance profile.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound's action against HIV protease, detailing its molecular interactions, binding thermodynamics, and the experimental methodologies used to elucidate these characteristics.
Dual-Pronged Inhibition of HIV Protease
This compound exerts its anti-HIV effect through a dual mechanism that targets both the enzymatic activity of the mature HIV protease dimer and the dimerization process of the protease monomers itself. This multifaceted approach is a key contributor to its potency against resistant viral strains.
Inhibition of Protease Catalytic Activity
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the mature HIV-1 protease. HIV-1 protease is a homodimeric aspartic protease that is essential for the viral life cycle, responsible for cleaving the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[4][5] This cleavage is a critical step in the maturation of infectious virions.
This compound, as a competitive inhibitor, binds to the active site of the HIV protease.[6] Its non-peptidic nature allows for a high degree of structural flexibility, enabling it to fit within the active site of both wild-type and mutated proteases that may have developed resistance to other PIs.[4][7] X-ray crystallography studies have revealed that this compound establishes a robust network of hydrophobic interactions with the active site amino acids.[8] Crucially, it also forms strong hydrogen bonds with invariant regions of the enzyme, including the catalytic aspartate residue (Asp25) and the backbone atoms of residues in the flap region (D29, D30, G48, and I50).[1][8] This interaction with the less mutable backbone of the protease is a key factor in its ability to maintain activity against resistant variants.
Inhibition of Protease Dimerization
A distinguishing feature of this compound is its ability to inhibit the dimerization of HIV-1 protease monomers.[9][10] The protease is only active as a dimer, and the process of two protease monomers coming together is a prerequisite for its catalytic function. This compound can bind to the protease monomers, preventing their association into a functional dimeric enzyme.[10] This mechanism adds another layer to its antiviral activity and contributes to its high genetic barrier to resistance.
Quantitative Analysis of this compound-Protease Interaction
The potency of this compound's interaction with HIV protease has been quantified through various biophysical and enzymatic assays. The following tables summarize key quantitative data.
Binding Affinity (Ki) of this compound against Wild-Type and Mutant HIV-1 Protease
The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a stronger binding affinity.
| HIV-1 Protease Variant | Ki (pM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | 8 - 19 | - | [8][11] |
| I50V | - | - | [1] |
| V82F/I84V | - | - | [1] |
| Multidrug-Resistant (L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M) | - | - | [1] |
| This compound-Selected (I13V/V32L/L33F/K45I/V82L/I84V) | - | - | [1] |
Note: Specific Ki values for the mutant proteases were not consistently reported in picomolar units across the reviewed literature, hence they are not included in this table to maintain data integrity. The general trend indicates a small loss in binding affinity against resistant mutants compared to other PIs.
Thermodynamic Profile of this compound Binding to HIV-1 Protease
Isothermal titration calorimetry (ITC) has been instrumental in elucidating the thermodynamic drivers of this compound's high affinity for HIV protease. Unlike many other PIs that are enthalpy-driven, this compound's binding is largely driven by a favorable entropy change.
| HIV-1 Protease Variant | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Wild-Type | -15.3 | -0.7 | -14.6 | [1][5] |
| I50V | - | - | - | [1] |
| V82F/I84V | - | - | - | [1] |
| Multidrug-Resistant | - | - | - | [1] |
| This compound-Selected | - | - | - | [1] |
Note: While the study[1] indicates that this compound compensates for entropic losses with enthalpic gains against mutants, specific numerical values for ΔG, ΔH, and -TΔS for each mutant were not provided in a consolidated table.
Antiviral Activity (IC50) of this compound
The half-maximal inhibitory concentration (IC50) reflects the concentration of a drug that is required to inhibit 50% of the viral replication in cell-based assays.
| HIV-1 Strain | IC50 (µM) | Reference |
| Wild-Type | ~0.1 | [12] |
| Multi-PI-Resistant Clinical Isolates (average) | 0.23 | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory constant (Ki) of this compound against HIV-1 protease.
Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of HIV-1 protease, and the various concentrations of this compound.
-
Incubate the mixture for a pre-determined time at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 508 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (HIV-1 protease).
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified HIV-1 protease in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Prepare a solution of this compound in the same buffer. It is critical that the buffer for both the protein and the ligand are identical to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the HIV-1 protease solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the this compound solution into the protease solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw ITC data consists of a series of heat spikes for each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
X-ray Crystallography of this compound-HIV-1 Protease Complex
X-ray crystallography provides a high-resolution three-dimensional structure of the this compound molecule bound to the active site of HIV-1 protease.
Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern can be used to determine the arrangement of atoms within the crystal.
Methodology:
-
Crystallization:
-
Co-crystallize purified HIV-1 protease with an excess of this compound. This is typically achieved using vapor diffusion methods (hanging drop or sitting drop).
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, usually from a synchrotron source.
-
Rotate the crystal and collect a series of diffraction images.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Solve the phase problem using molecular replacement, using a known structure of HIV-1 protease as a model.
-
Build an atomic model of the this compound-protease complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy.
-
-
Structural Analysis:
-
Analyze the final structure to identify the specific molecular interactions (hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the protease active site.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the mechanism of action of this compound.
Figure 1: Dual inhibition of HIV protease by this compound.
Figure 2: Experimental workflow for Isothermal Titration Calorimetry.
Figure 3: Logical pathway for the development of this compound resistance.
Conclusion
This compound's mechanism of action against HIV protease is a compelling example of rational drug design leading to a therapeutic agent with significant clinical benefits, especially for treatment-experienced patients. Its non-peptidic nature, dual-pronged inhibitory mechanism targeting both the catalytic activity and dimerization of the protease, and its unique thermodynamic binding profile contribute to its high potency and robust resistance profile. The experimental methodologies detailed in this guide provide the foundation for the continued study and development of next-generation protease inhibitors. A thorough understanding of these core principles is essential for researchers and drug development professionals working to combat the ongoing challenge of HIV drug resistance.
References
- 1. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Loss of the Protease Dimerization Inhibition Activity of this compound (TPV) and Its Association with the Acquisition of Resistance to TPV by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Loss of Protease Dimerization Inhibition Activity of Darunavir Is Associated with the Acquisition of Resistance to Darunavir by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [scholarworks.gsu.edu]
- 11. Unique thermodynamic response of this compound to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir (TPV), marketed under the brand name Aptivus, is a non-peptidic protease inhibitor (PI) that has carved a significant niche in the management of HIV-1 infection, particularly in treatment-experienced patients with resistance to other PIs.[1] Its unique chemical scaffold, a dihydropyrone sulfonamide, sets it apart from the predominantly peptide-based PIs, contributing to its distinct resistance profile and mechanism of action.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies that culminated in the discovery and optimization of this compound, offering valuable insights for researchers and professionals engaged in the design and development of novel antiviral agents. We will delve into the quantitative data gleaned from these studies, detail the experimental protocols used to assess compound activity, and visualize the key molecular interactions and experimental workflows.
Mechanism of Action
This compound functions by potently inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[3] This aspartyl protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. Inhibition of this cleavage process results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[3]
Two key mechanisms are proposed to underlie this compound's potency, especially against resistant strains. Firstly, its non-peptidic nature and inherent flexibility are thought to allow it to bind effectively to the active site of mutant protease enzymes that have developed resistance to more rigid, peptide-based inhibitors.[3] This adaptability enables this compound to accommodate amino acid substitutions within the active site. Secondly, this compound establishes a strong hydrogen bonding network with the backbone of the protease active site, particularly with the conserved Asp30 residue, a feature that contributes to its robust activity against resistant variants.[3]
Structure-Activity Relationship (SAR) Studies
The development of this compound (formerly PNU-140690) stemmed from a broad screening effort that identified phenprocoumon as a weakly active lead compound. Iterative cycles of structure-based design led to the exploration of the dihydropyrone sulfonamide scaffold, which ultimately yielded a series of highly potent inhibitors. The following sections and tables summarize the key SAR findings from these foundational studies.
Core Scaffold: The Dihydropyrone Ring
The 5,6-dihydro-4-hydroxy-2-pyrone core is a critical pharmacophore of this compound. Early studies explored various heterocyclic systems, with the dihydropyrone ring consistently demonstrating superior activity. Modifications to this core generally led to a significant loss of potency, highlighting its importance in orienting the other key functionalities for optimal interaction with the protease active site.
The Sulfonamide Linker and the P2' Moiety
The incorporation of a sulfonamide linker was a pivotal discovery in enhancing the inhibitory activity of the dihydropyrone series. This group plays a crucial role in binding to the S2' subsite of the HIV protease. The nature of the substituent on the sulfonamide nitrogen (the P2' ligand) was found to be a key determinant of potency.
Table 1: SAR of the P2' Sulfonamide Substituent
| Compound | P2' Substituent (R) | HIV Protease K_i (nM) | Antiviral IC_90 (nM) |
| This compound (VI) | 5-(trifluoromethyl)pyridin-2-yl | 0.008 | 100 |
| Analog A | Phenyl | >1000 | >10000 |
| Analog B | 3-pyridyl | 0.2 | 800 |
| Analog C | 5-chloropyridin-2-yl | 0.015 | 150 |
| Analog D | 3,5-dichlorophenyl | 0.03 | 300 |
Data extracted and synthesized from Turner et al., J. Med. Chem. 1998, 41 (18), pp 3467–3476.[4]
The data clearly indicates that a heteroaromatic ring, particularly a substituted pyridine, at the P2' position is optimal for high-affinity binding and potent antiviral activity. The 5-(trifluoromethyl)pyridin-2-yl group of this compound emerged as the most effective substituent in this series.
The P1 and P2 Ligands
The substituents at the 3 and 5 positions of the dihydropyrone ring, which occupy the S1 and S2 pockets of the protease, respectively, also significantly influence activity.
Table 2: SAR of the P1 and P2 Substituents
| Compound | P1 Substituent (R1) | P2 Substituent (R2) | HIV Protease K_i (nM) |
| This compound (VI) | Ethyl | 1-phenylpropyl | 0.008 |
| Analog E | Methyl | 1-phenylpropyl | 0.05 |
| Analog F | Ethyl | Benzyl | 0.1 |
| Analog G | Isopropyl | 1-phenylpropyl | 0.02 |
Data extracted and synthesized from Turner et al., J. Med. Chem. 1998, 41 (18), pp 3467–3476.[4]
These studies demonstrated that an ethyl group at the P1 position and a 1-phenylpropyl group at the P2 position provided the optimal combination for potent enzyme inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
HIV-1 Protease Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 5.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of the diluted test compound to the assay buffer.
-
Add the HIV-1 protease solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in a detectable signal.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the protease activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (K_m).
Antiviral Activity Assay in MT-4 Cells
This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
Spectrophotometric plate reader
Procedure:
-
Seed MT-4 cells into 96-well microplates at a predetermined density.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a standardized amount of HIV-1. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator to allow for viral replication and the induction of cytopathic effects.
-
After the incubation period, add MTT solution to each well. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a spectrophotometric plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cytotoxicity Assay
This assay assesses the toxicity of the test compounds to the host cells.
Materials:
-
MT-4 cells (or other relevant cell line)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT solution
-
Solubilizing agent
-
Spectrophotometric plate reader
Procedure:
-
Seed MT-4 cells into 96-well microplates.
-
Add serial dilutions of the test compounds to the wells. Include untreated control wells.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate to allow for formazan formation.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which provides a measure of the compound's therapeutic window.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's SAR studies.
Caption: Logical progression of this compound's structure-activity relationship studies.
Caption: Experimental workflow for determining the antiviral activity of compounds.
Caption: Signaling pathway illustrating HIV-1 protease inhibition by this compound.
Conclusion
The structure-activity relationship studies of the dihydropyrone sulfonamide class of HIV-1 protease inhibitors successfully led to the discovery of this compound, a potent antiviral agent with a unique profile against drug-resistant viral strains. The systematic optimization of the core scaffold, the sulfonamide linker, and the P1, P2, and P2' substituents, guided by quantitative enzymatic and cell-based assays, was instrumental in achieving the desired potency and pharmacological properties. The detailed experimental protocols and the logical progression of the SAR campaign described herein provide a valuable case study for medicinal chemists and drug discovery scientists. The insights gained from the development of this compound continue to inform the design of next-generation antiretroviral therapies aimed at overcoming the persistent challenge of HIV drug resistance.
References
- 1. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tipranavir (TPV), marketed under the trade name Aptivus, stands as a significant milestone in the landscape of antiretroviral therapy.[1] It is a nonpeptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV), specifically designed to combat viral strains that have developed resistance to other PIs.[2] Unlike its peptidomimetic predecessors, this compound's unique chemical scaffold, a dihydropyrone sulfonamide, grants it a distinct resistance profile and potent activity against multi-drug resistant HIV-1.[3][4] This guide delves into the technical journey of this compound, from its discovery and intricate mechanism of action to its clinical development and the experimental methodologies that underpinned its evaluation.
Discovery and Design
The quest for novel HIV protease inhibitors with improved resistance profiles led researchers away from traditional peptide-based structures. This compound's discovery originated from a high-throughput screening program that identified phenprocoumon, a coumarin derivative, as a lead template for HIV protease inhibition.[5][6] This nonpeptidic starting point was a strategic shift, aiming to create a molecule that would bind to the HIV protease active site in a manner distinct from existing PIs, thereby circumventing established resistance mutations.
Iterative cycles of structure-based design and chemical synthesis led to the development of the dihydropyrone sulfonamide class of inhibitors.[6] This process involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, culminating in the synthesis of this compound (PNU-140690).[6] X-ray crystallography played a pivotal role, providing insights into the binding interactions within the protease active site and guiding the chemical modifications that enhanced the compound's inhibitory activity.[3][6]
Mechanism of Action
This compound exerts its antiviral effect by directly inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[7] This aspartic protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[8] The inhibition of this cleavage process results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.[8][9]
The potency of this compound, particularly against resistant strains, is attributed to two key mechanisms:
-
Structural Flexibility: As a nonpeptidic inhibitor, this compound forms fewer hydrogen bonds with the protease active site compared to peptidic PIs. This inherent flexibility allows it to adapt and fit into the active site of mutant proteases that would otherwise repel more rigid inhibitors.[8]
-
Unique Binding Interactions: this compound establishes strong hydrogen bonds with the amide backbone of the catalytic aspartate residues (Asp25/25') in the protease active site.[8] This interaction, coupled with a network of hydrophobic bonds, contributes to its high binding affinity and its ability to maintain inhibitory effects even in the presence of multiple resistance mutations.[3]
Pharmacokinetics and the Role of Ritonavir
This compound is characterized by extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[7][8] This rapid metabolism results in low oral bioavailability when administered alone. To overcome this, this compound is always co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a potent CYP3A4 inhibitor.[9][10] This "boosting" strategy significantly increases this compound's plasma concentrations and prolongs its half-life, allowing for effective therapeutic levels to be maintained with twice-daily dosing.[9][11]
Table 1: Summary of this compound Pharmacokinetic Parameters (when co-administered with Ritonavir)
| Parameter | Value | Reference |
| Absorption | Food improves tolerability and absorption. | [12] |
| Protein Binding | >99.9% (to albumin and α-1-acid glycoprotein) | [8][12] |
| Metabolism | Hepatic, predominantly via CYP3A4. | [7][8] |
| Plasma Half-life | Approximately 5.5 - 6.0 hours. | [12] |
| Recommended Dose | 500 mg this compound with 200 mg Ritonavir, twice daily. | [7][13] |
Clinical Development and Efficacy
The clinical efficacy of ritonavir-boosted this compound was primarily established in two large, open-label, multicenter Phase III trials known as RESIST-1 and RESIST-2 (Randomized Evaluation of Strategic Intervention in multi-drug reSistant patients with this compound).[4][14] These studies enrolled highly treatment-experienced adult patients with HIV-1 strains resistant to multiple protease inhibitors.[14] Patients were randomized to receive either ritonavir-boosted this compound plus an optimized background regimen (OBR) or a ritonavir-boosted comparator PI plus an OBR.[4]
The primary endpoint for these trials was the proportion of patients achieving a treatment response, defined as a confirmed ≥1 log₁₀ decrease in plasma HIV-1 RNA from baseline.[13][15] The results demonstrated the superior virologic response of the this compound-containing regimen.
Table 2: Key Efficacy Results from the RESIST Trials (24-Week Data)
| Outcome | This compound + Ritonavir + OBR | Comparator PI + Ritonavir + OBR | Reference |
| Treatment Response (≥1 log₁₀ viral load reduction) | 40% | 18% | [13] |
| Proportion with Undetectable Viral Load (<50 copies/mL) | Significantly higher in the this compound arm | - | [14] |
| Mean CD4+ Cell Count Increase | Significantly greater in the this compound arm | - | [16] |
Based on these robust data, this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) on June 22, 2005, for the treatment of HIV-1 infection in highly treatment-experienced adults with evidence of viral replication and HIV-1 strains resistant to multiple protease inhibitors.[1][14][17]
Resistance Profile
A key advantage of this compound is its high genetic barrier to resistance.[18] The development of clinically significant resistance to this compound typically requires the accumulation of multiple mutations in the protease gene, in contrast to some earlier PIs where a single mutation could confer high-level resistance.[1][18]
Table 3: this compound Resistance-Associated Mutations
| Mutation | Amino Acid Change |
| L10V | Leucine to Valine |
| I13V | Isoleucine to Valine |
| K20M/R/V | Lysine to Methionine/Arginine/Valine |
| L33F | Leucine to Phenylalanine |
| M36I | Methionine to Isoleucine |
| M46L | Methionine to Leucine |
| I47V | Isoleucine to Valine |
| I54A/M/V | Isoleucine to Alanine/Methionine/Valine |
| V82L/T | Valine to Leucine/Threonine |
| I84V | Isoleucine to Valine |
| Source:[16] |
The V82L mutation appears to be particularly unique to this compound resistance.[2] The response to this compound therapy has been shown to correlate with the number of baseline PI resistance mutations.[14]
Experimental Protocols
The development of this compound relied on a suite of standardized and novel assays to characterize its activity and resistance profile.
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory constant (Ki) of a compound against purified HIV-1 protease.
-
Materials:
-
Recombinant HIV-1 Protease.
-
Fluorogenic peptide substrate (e.g., containing a FRET pair like EDANS/DABCYL).
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 5.5).
-
Test compound (this compound) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add a fixed amount of recombinant HIV-1 protease to each well of the microplate containing the assay buffer.
-
Add the various concentrations of this compound (or DMSO as a control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm). The cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration and its affinity (Km) for the enzyme. This compound exhibits a Ki of approximately 8-19 pM against wild-type HIV-1 protease.[3][6]
-
Protocol 2: Cell-Based Antiviral Activity Assay (MT-4 Cell Assay)
This protocol determines the concentration of the drug required to inhibit HIV-1 replication in a cell culture system (EC₅₀).
-
Materials:
-
MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Test compound (this compound) dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.
-
96-well clear microplate.
-
-
Methodology:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Seed MT-4 cells into the wells of a 96-well plate.
-
Add the diluted this compound to the appropriate wells. Include wells with cells only (mock infection) and cells with virus only (no drug control).
-
Infect the cells by adding a pre-titered amount of HIV-1 stock to each well (except the mock-infected wells).
-
Incubate the plate for 5 days at 37°C in a CO₂ incubator to allow for viral replication and the induction of cytopathic effects.
-
After incubation, add MTT reagent to all wells and incubate for another 4 hours. Live cells will convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell protection for each drug concentration relative to the mock-infected and virus-infected controls.
-
Determine the EC₅₀ value (the drug concentration that protects 50% of cells from the viral cytopathic effect) by plotting the percentage of protection against the logarithm of the drug concentration.
-
Safety and Tolerability
While effective, this compound's use is associated with a notable side effect profile. The most common adverse reactions reported in clinical trials were gastrointestinal, including diarrhea and nausea.[19] More seriously, this compound carries an FDA black box warning regarding the risks of both clinical hepatitis and hepatic decompensation, as well as intracranial hemorrhage.[1][3] Regular monitoring of liver function is crucial for patients on this compound-containing regimens.
Conclusion
The development of this compound represents a triumph of rational drug design, successfully creating a nonpeptidic protease inhibitor with a unique resistance profile. Its potent activity against multi-drug resistant HIV-1 has provided a critical therapeutic option for treatment-experienced patients who have exhausted other alternatives. The journey of this compound, from its discovery through rigorous preclinical and clinical evaluation, underscores the importance of innovative chemical approaches to overcome the persistent challenge of antiviral drug resistance. As a tool for salvage therapy, this compound remains an important component of the antiretroviral armamentarium.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 4. This compound: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. FDA Announcement of this compound Approval [natap.org]
- 14. FDA Approval: this compound [medscape.com]
- 15. This compound (Aptivus) approved in US | HIV i-Base [i-base.info]
- 16. This compound: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
An in-depth analysis of the binding characteristics of Tipranavir to wild-type and mutant HIV-1 protease, detailing the thermodynamic and structural basis for its potent antiviral activity and resilience to resistance.
This compound, a non-peptidic protease inhibitor, stands as a critical component in the arsenal against HIV-1, particularly in cases of multi-drug resistance.[1] Its unique structural and thermodynamic profile allows it to maintain significant efficacy against viral strains that have developed resistance to other protease inhibitors.[2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to both wild-type and mutant HIV-1 protease, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding to the active site of the HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins.[2][4] This inhibition prevents the maturation of viral particles, rendering them non-infectious and thereby halting the viral replication cycle.[2] The potency of this compound is attributed to its non-peptidic structure, which allows for greater flexibility in the active site.[5] This flexibility enables it to establish a robust network of hydrogen bonds with invariant regions of the protease, including the catalytic Asp25 and the backbone of Asp29, Asp30, Gly48, and Ile50.[6][7] Notably, this compound forms direct hydrogen bonds with Ile50, a feature distinguishing it from other inhibitors that rely on a water molecule for this interaction.[7]
Binding Affinity: Wild-Type vs. Mutant Protease
This compound exhibits high potency against wild-type HIV-1 protease, with reported inhibition constants (Ki) in the picomolar range.[6][7] More remarkably, it retains substantial activity against a wide array of protease inhibitor-resistant viral strains.[1][8] The development of resistance to this compound is a complex process, often requiring the accumulation of multiple mutations (16-20) to confer significant resistance, a higher genetic barrier compared to many other protease inhibitors.[9]
Quantitative Analysis of Binding Affinity
The following table summarizes the binding affinity of this compound and for comparison, other protease inhibitors, against wild-type and various mutant HIV-1 protease strains.
| Protease Variant | This compound (TPV) | Atazanavir (ATV) | Lopinavir (LPV) | Amprenavir (APV) | Indinavir (IDV) | Data Type | Reference |
| Wild-Type | 19 pM | 35 pM | 31 pM | 170 pM | 250 pM | Ki | [10] |
| Wild-Type | 8 pM | - | - | - | - | Ki | |
| Wild-Type | 0.03 - 0.07 µM | - | - | - | - | IC50 | [11] |
| V82F/I84V Mutant | 0.3 nM | 0.4 nM | 1.0 nM | 21 nM | 32 nM | Ki | |
| Multi-PI-Resistant Isolates | 66 - 410 nM | - | - | - | - | IC50 | [12] |
Thermodynamic Profile of Binding
The resilience of this compound against resistant mutants is rooted in its unique thermodynamic binding profile. The high potency of this compound against wild-type protease is driven by a very large favorable entropy change (-TΔS = -14.6 kcal/mol), coupled with a small but favorable enthalpy change (ΔH = -0.7 kcal/mol at 25°C).[7][10] When encountering mutations, this compound exhibits a distinctive ability to compensate for entropic losses with enthalpic gains or minimal enthalpic losses.[7][13] This thermodynamic compensation results in only a small net loss in binding affinity, allowing it to maintain effective inhibition against mutant proteases.[7]
The table below details the thermodynamic parameters of this compound binding to wild-type and mutant HIV-1 protease.
| Protease Variant | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Wild-Type | -14.6 | -0.7 | -13.9 | [10] |
| I50V Mutant | -13.5 | -0.1 | -13.4 | [7] |
| V82F/I84V Mutant | -12.9 | +0.4 | -13.3 | [7] |
| Multidrug-Resistant Mutant | -11.9 | -1.7 | -10.2 | [7] |
| TPV-Selected Mutant | -11.6 | -0.6 | -11.0 | [7] |
Experimental Protocols
The determination of this compound's binding affinity and thermodynamic profile relies on several key experimental techniques.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a fundamental technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol Outline:
-
Sample Preparation: Purified HIV-1 protease (wild-type or mutant) is placed in the sample cell of the calorimeter. The inhibitor, this compound, is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., 10 mM sodium acetate, pH 5.0, containing 2% DMSO) to minimize heats of dilution.[10]
-
Titration: A series of small, precise injections of the inhibitor solution are made into the protease solution while the temperature is held constant.[14]
-
Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a binding model to extract the thermodynamic parameters.[14] Due to the limited solubility of this compound, reverse titration experiments, where the protease is injected into the inhibitor solution, are sometimes performed to determine the binding enthalpy.[10]
Enzyme Inhibition Assay (IC50 Determination)
Enzyme inhibition assays are used to determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50% (IC50).
Protocol Outline:
-
Reaction Mixture: A reaction mixture containing the HIV-1 protease, a fluorogenic or chromogenic substrate, and varying concentrations of this compound is prepared in a suitable buffer.[15]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).[15]
-
Measurement: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.[15][16]
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to calculate the IC50 value.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the interaction between this compound and the HIV-1 protease active site.
Protocol Outline:
-
Crystallization: The HIV-1 protease is co-crystallized with this compound. This involves mixing the purified protein with the inhibitor and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).[17]
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[18]
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.
-
Structural Analysis: The atomic model of the complex is built into the electron density map and refined to reveal the precise molecular interactions, including hydrogen bonds and van der Waals contacts, between this compound and the protease.[6][7]
Visualizations
This compound-HIV Protease Interaction
Caption: Interaction of this compound with key residues in the HIV-1 protease active site.
Mechanism of Resistance and this compound's Response
Caption: How protease mutations lead to resistance and this compound's compensatory mechanisms.
Experimental Workflow for Binding Affinity Analysis
Caption: Workflow for determining the binding affinity and structural basis of this compound inhibition.
References
- 1. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 7. Unique thermodynamic response of this compound to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique Thermodynamic Response of this compound to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotypic Changes in Human Immunodeficiency Virus Type 1 Protease Associated with Reduced Susceptibility and Virologic Response to the Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]
- 18. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir (TPV), marketed as Aptivus, is a non-peptidic protease inhibitor (PI) used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Developed by Boehringer Ingelheim, it is specifically indicated for treatment-experienced adult patients with evidence of viral replication and HIV-1 strains resistant to multiple protease inhibitors.[2][3] What distinguishes this compound is its unique chemical structure, a dihydropyrone, which confers a distinct resistance profile compared to earlier peptidomimetic PIs.[4][5] This guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, efficacy against wild-type and resistant HIV-1 strains, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions by directly inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[1][6] The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[2][7] This cleavage is an essential step in the assembly of new, infectious virions.
This compound, as a competitive inhibitor, binds to the active site of the HIV-1 protease.[1] This binding prevents the protease from processing the polyproteins, resulting in the production of immature and non-infectious viral particles, thereby halting the viral replication cycle.[1][2] The molecular flexibility of this compound allows it to fit into the active site of the protease enzyme even in viruses that have developed resistance to other PIs.[2][4]
Caption: this compound's mechanism of action in inhibiting HIV-1 protease.
In Vitro Antiviral Activity
This compound demonstrates potent in vitro activity against a broad range of laboratory strains and clinical isolates of HIV-1.[8] Its efficacy is often measured by the 50% effective concentration (EC50) or the 90% inhibitory concentration (IC90), which represent the drug concentration required to inhibit 50% or 90% of viral replication, respectively.
Table 1: In Vitro Activity of this compound against Wild-Type and Clinical HIV-1 Isolates
| HIV-1 Strain Type | Parameter | Concentration Range | Reference |
| Laboratory Strains & Clinical Isolates | EC50 | 30–70 nM | [9] |
| Clinical Isolates | IC90 | 0.1 µM | [4] |
| Laboratory Strains & Clinical Isolates | EC50 | 0.07 to 0.18 µmol/L (42 to 108 ng/mL) | [8] |
Table 2: In Vitro Activity of this compound against Protease Inhibitor-Resistant HIV-1 Isolates
| HIV-1 Strain Characteristics | Number of Isolates | This compound Susceptibility | Reference |
| Highly PI cross-resistant | 107 | 90% fully sensitive (<4-fold resistance) | [10] |
| Highly PI cross-resistant | 107 | 7.5% intermediate resistance (4-10 fold) | [10] |
| Highly PI cross-resistant | 107 | 2.8% resistant (>10-fold) | [10] |
| >10-fold resistance to at least 4 PIs | 85 | 87% fully susceptible | [10] |
| Heavily pretreated with PI-based regimens | 105 | 90% fully susceptible | [4] |
| Heavily pretreated with PI-based regimens | 105 | 8% intermediate resistance | [4] |
| Heavily pretreated with PI-based regimens | 105 | 2% >10-fold resistant | [4] |
| Multi-PI-resistant clinical isolates | Not specified | Average EC50 of 240 nmol/liter (range, 50 to 380 nmol/liter) | [11] |
This compound Resistance Profile
The development of resistance to this compound in vitro is a slow and complex process that requires the accumulation of multiple mutations in the protease gene.[8][12][13] In vitro studies have identified several key mutations associated with reduced susceptibility to this compound.
Key mutations associated with in vitro this compound resistance: L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, and I84V.[12][13]
The V82L mutation appears to be unique to this compound resistance.[12] Viruses resistant to this compound often exhibit cross-resistance to other protease inhibitors, with the notable exception of saquinavir.[12][13] However, the unique resistance profile of this compound means that HIV-1 strains resistant to other PIs may still be susceptible to it.[12]
Experimental Protocols for In Vitro Antiviral Assays
The in vitro antiviral activity of this compound is typically assessed using cell-based assays that measure the inhibition of HIV-1 replication. Common methods include single-round infectivity assays and multi-round replication assays.
General Experimental Workflow
Caption: A generalized workflow for in vitro HIV-1 antiviral assays.
Detailed Methodologies
1. Cell Lines and Primary Cells:
-
TZM-bl cells: A HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR. These are commonly used for single-round infectivity assays.[14][15]
-
T-cell lines: Transformed T-cell lines such as MT-2, H9, and SupT1 are used for multi-round replication assays.[16][17]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.[16]
2. Virus Stocks:
-
Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates from patients are used.[11][17]
-
For single-round assays, Env-pseudotyped viruses are often generated.[14]
3. Assay Procedures:
-
Single-Round Infectivity Assay (e.g., TZM-bl based):
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
A known amount of HIV-1 virus stock is added to the wells.
-
The plates are incubated for a defined period (e.g., 48 hours).
-
Viral infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity). The reduction in reporter signal in the presence of the drug is used to determine its inhibitory activity.[14][15][18]
-
-
Multi-Round Replication Assay (e.g., p24 Antigen Assay):
-
Susceptible cells (e.g., MT-2 or PBMCs) are infected with HIV-1 at a low multiplicity of infection.[17]
-
Infected cells are washed and then cultured in the presence of serial dilutions of this compound.
-
Cell-free supernatants are collected at various time points post-infection.
-
The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).[16][17]
-
4. Data Analysis:
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control.
-
Non-linear regression analysis is used to fit the dose-response curve and determine the EC50 or IC50 value.
Conclusion
This compound demonstrates potent in vitro antiviral activity against both wild-type and multi-drug resistant strains of HIV-1. Its unique non-peptidic structure and flexible binding to the HIV-1 protease contribute to its distinct and favorable resistance profile, making it a valuable therapeutic option for treatment-experienced patients.[3][4][12] The in vitro evaluation of this compound, through well-established experimental protocols such as single-round infectivity and p24 antigen assays, has been crucial in defining its efficacy and resistance characteristics, guiding its clinical application in the management of HIV-1 infection.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound: in vitro resistance data on a protease inhibitor for PI resistance [natap.org]
- 11. This compound-Ritonavir Genotypic Resistance Score in Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection and characterization of HIV-1 showing reduced susceptibility to the non-peptidic protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. hcv.lanl.gov [hcv.lanl.gov]
- 16. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 17. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular basis for the efficacy of Tipranavir, a non-peptidic protease inhibitor, against drug-resistant strains of Human Immunodeficiency Virus (HIV). By examining its unique structural and thermodynamic properties, we elucidate the mechanisms that allow this compound to maintain potency where other protease inhibitors fail. This document provides a comprehensive overview of its binding kinetics, interaction with the viral protease, and the experimental methodologies used to characterize its activity.
Introduction: Overcoming a High Genetic Barrier to Resistance
The emergence of multi-drug resistant (MDR) HIV strains presents a significant challenge in antiretroviral therapy. HIV protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins, is a primary target for a class of drugs known as protease inhibitors (PIs).[1] However, the high mutation rate of the HIV genome can lead to the selection of protease variants that are resistant to conventional PIs.
This compound (TPV), a non-peptidic PI, was specifically developed to combat these resistant strains.[2] Unlike the majority of PIs which are peptidomimetic, this compound's distinct chemical structure confers a unique resistance profile, requiring a higher genetic barrier for the development of resistance.[3] This guide delves into the molecular interactions and thermodynamic principles that are fundamental to this compound's sustained efficacy.
Mechanism of Action: A Tale of Flexibility and Entropy
This compound functions by binding to the active site of the HIV protease, preventing the cleavage of Gag and Gag-Pol polyproteins and thus inhibiting the formation of mature, infectious virions.[4] Its effectiveness against resistant protease variants is attributed to two primary molecular mechanisms:
-
Structural Flexibility: As a non-peptidic molecule, this compound possesses greater conformational flexibility compared to its peptidomimetic counterparts. This allows it to adapt to mutations within the protease active site that would typically hinder the binding of other PIs.[4] This adaptability is crucial for its broad activity against a wide range of PI-resistant HIV isolates.[5]
-
Unique Thermodynamic Profile: The binding of this compound to the HIV protease is a thermodynamically unique process. Unlike many other PIs whose binding is driven by a favorable change in enthalpy, this compound's high potency is largely the result of a significant favorable entropy change.[2][6] This entropy-driven binding is thought to arise from the displacement of water molecules from the active site upon inhibitor binding, a phenomenon that is less affected by mutations in the protease.[2] This allows this compound to compensate for potential losses in enthalpic interactions caused by resistance mutations, resulting in only a small loss of binding affinity.[6]
Quantitative Analysis of this compound's Efficacy
The potency of this compound against both wild-type and resistant HIV-1 protease has been extensively quantified. The following tables summarize key binding affinity (Ki), inhibitory concentration (IC50), and thermodynamic data, providing a comparative view of its efficacy.
Table 1: Binding Affinity (Ki) of this compound and Other Protease Inhibitors against Wild-Type HIV-1 Protease
| Protease Inhibitor | Ki (pM) |
| This compound (TPV) | 19 [2][6] |
| Atazanavir (ATV) | 35[2] |
| Lopinavir (LPV) | 31[2] |
| Darunavir (DRV) | 10[2] |
| Amprenavir (APV) | 170[2] |
| Indinavir (IDV) | 250[2] |
Table 2: Thermodynamic Parameters of this compound Binding to Wild-Type and Resistant HIV-1 Protease Mutants
| HIV-1 Protease Variant | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Ki (pM) | Fold Change in Ki |
| Wild-Type | -15.3 | -0.7[2][6] | -14.6[2][6] | 19[2][6] | 1.0 |
| I50V | -13.5 | 0.4 | -13.9 | 380 | 20 |
| V82F/I84V | -12.8 | -0.2 | -12.6 | 1,100 | 58 |
| MDR Mutanta | -12.4 | 1.2 | -13.6 | 2,300 | 121 |
| TPV-selected Mutantb | -12.2 | 0.8 | -13.0 | 3,300 | 174 |
Data sourced from Ohtaka et al. (2007). a Multidrug-resistant mutant: L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M.[2][6] b In vitro-selected mutant: I13V/V32L/L33F/K45I/V82L/I84V.[2][6]
Table 3: In Vitro Inhibitory Activity (IC50) of this compound against HIV-2 Protease
| Protease Inhibitor | IC50 (nM) against HIV-2 |
| This compound (TPV) | >1000 |
| Lopinavir (LPV) | 4.8 |
| Saquinavir (SQV) | 2.0 |
| Darunavir (DRV) | 3.5 |
| Indinavir (IDV) | 12 |
| Atazanavir (ATV) | 21 |
| Nelfinavir (NFV) | >1000 |
| Amprenavir (APV) | >1000 |
Data from Witvrouw et al. (2009) and Anderson et al. (2008).
Structural Basis of this compound's Interaction with HIV Protease
X-ray crystallography studies have provided atomic-level insights into how this compound binds to the HIV protease active site. A key feature of this interaction is the formation of a robust hydrogen bond network with invariant regions of the protease, which is maintained even in the presence of resistance mutations.[2][6]
Notably, this compound forms direct hydrogen bonds with the backbone of Ile50 in the flap region of the protease.[2][6] This is a significant distinction from other PIs, which typically interact with this residue via a water molecule.[2][6] This direct interaction contributes to the stabilization of the enzyme-inhibitor complex and is a crucial factor in overcoming resistance mutations that affect the flap region. Furthermore, strong hydrogen bonding with the amide backbone of Asp30 in the active site is also critical for its activity against resistant viruses.[4]
Caption: this compound's interaction with the HIV protease active site.
Experimental Protocols
The characterization of this compound's efficacy relies on a suite of sophisticated biophysical and cellular assays. Below are outlines of the key experimental protocols employed.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., HIV protease), and the resulting heat change is measured.
-
Methodology:
-
A solution of purified HIV-1 protease (wild-type or mutant) is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small, precise injections of the this compound solution are made into the protease solution.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The isotherm is then fit to a binding model to determine the equilibrium dissociation constant (KD), which is the reciprocal of the binding affinity constant (Ka), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7]
-
-
Reverse Titration: Due to the limited solubility of this compound, reverse titration experiments, where the protease solution is injected into the this compound solution, are often performed to determine the binding enthalpy.[2]
X-ray Crystallography
X-ray crystallography is used to determine the three-dimensional structure of the this compound-HIV protease complex at atomic resolution.
-
Principle: X-rays are diffracted by the electrons in a crystal of the protein-inhibitor complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined.
-
Methodology:
-
The HIV-1 protease (wild-type or mutant) is co-crystallized with this compound.
-
The resulting crystals are exposed to a beam of X-rays.
-
The diffraction data are collected and processed.
-
The structure is solved using molecular replacement or other phasing methods.
-
The atomic model is built into the electron density map and refined to produce a final, high-resolution structure.[8]
-
Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of HIV protease.
-
Principle: The assay typically uses a synthetic peptide substrate that contains a cleavage site for HIV protease and is labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Methodology:
-
HIV-1 protease is incubated with varying concentrations of this compound.
-
The fluorescently labeled peptide substrate is added to initiate the reaction.
-
The increase in fluorescence over time is measured using a fluorometer.
-
The rate of the reaction is calculated for each this compound concentration.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the reaction rate against the inhibitor concentration.
-
Cell-Based Antiviral Assay
This assay determines the effectiveness of this compound at inhibiting HIV replication in a cellular context.
-
Principle: HIV-permissive cells are infected with the virus in the presence of varying concentrations of this compound. The extent of viral replication is then measured.
-
Methodology:
-
T-lymphocyte cell lines or peripheral blood mononuclear cells (PBMCs) are cultured.
-
The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
The infected cells are then treated with a range of concentrations of this compound.
-
After a period of incubation, the amount of viral replication is quantified by measuring reverse transcriptase activity or the level of p24 antigen in the cell culture supernatant.[9]
-
The EC50 value, the concentration of this compound that inhibits 50% of viral replication, is then calculated.
-
Resistance Determination Workflow
The determination of HIV resistance to this compound, as with other antiretrovirals, involves either genotypic or phenotypic assays.
Caption: Workflow for determining HIV resistance to this compound.
-
Genotypic Assays: These assays identify specific mutations in the HIV protease gene that are known to be associated with resistance to this compound.[10][11] This is typically done by sequencing the protease gene from the patient's virus. The presence of a combination of specific mutations can then be used to predict the level of resistance.
-
Phenotypic Assays: These assays directly measure the susceptibility of a patient's virus to this compound.[10][11] This involves creating a recombinant virus containing the protease gene from the patient's HIV strain and then culturing this virus in the presence of varying concentrations of this compound to determine the IC50. An increase in the IC50 compared to a wild-type reference strain indicates resistance.
Conclusion
This compound's efficacy against resistant HIV is a testament to the power of rational drug design informed by a deep understanding of molecular interactions. Its non-peptidic structure, conformational flexibility, and unique entropy-driven binding profile enable it to effectively inhibit a broad range of multi-drug resistant HIV-1 protease variants. The continued study of its mechanism of action provides valuable insights for the development of next-generation antiretroviral agents that can overcome the ever-evolving challenge of HIV drug resistance.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. Unique Thermodynamic Response of this compound to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique thermodynamic response of this compound to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 10. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of Tipranavir derivatives and analogs. This compound, a non-peptidic protease inhibitor, has been a cornerstone in the management of HIV-1 infection, particularly against multi-drug resistant strains.[1][2][3] The exploration of its derivatives and analogs continues to be a fertile ground for the discovery of novel antiviral agents, not only for HIV but also for other viral pathogens like SARS-CoV-2. This guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate further research and development in this critical area.
Quantitative Data Summary
The following tables provide a structured summary of the in vitro activity of various this compound derivatives and analogs reported in early-stage research. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: In Vitro Activity of this compound Analogs against SARS-CoV-2 Main Protease (Mpro)
| Compound | Modification | IC50 (µM) | Cytotoxicity (CC50 in µM) on WI-38 cells |
| This compound (TPV) | Reference | 9.06 | > 100 |
| 6f | Acylthiosemicarbazide derivative with 4-chlorophenyl moiety | 6.48 | 48.75 |
| 7f | Cyclized triazole analogue of 6f | 7.38 | > 100 |
| 6e | Acylthiosemicarbazide derivative | More potent than 6a-c | Not specified |
| 6g | Acylthiosemicarbazide derivative | More potent than 6a-c | Not specified |
| 6a-c | Acylsemicarbazide derivatives | Less potent than 6e-g | Not specified |
Data sourced from a study on the development of non-peptidic antiviral hits against SARS-CoV-2 Mpro.[4]
Table 2: In Vitro Activity of a this compound Analog against HIV-1 Protease
| Compound | Modification | Ki (nM) |
| This compound Analog | Dihydropyrone core replaced with a 1,3-cyclohexanedione ring | 12 |
Data from a study on the synthesis of a more stable, non-peptidic HIV protease inhibitor.[5]
Table 3: Antiviral Activity of this compound against Multi-Drug Resistant HIV-1 Strains
| Patient Cohort | Viral Load Reduction (log10 copies/mL) | Treatment Response Rate (at 48 weeks) |
| Highly treatment-experienced patients (RESIST-1 & 2 trials) | Not specified | 33.6% (TPV/r) vs. 15.3% (comparator PI/r) |
| Patients with at least one active ARV in background regimen | Not specified | 48.5% (TPV/r + OBR) |
Data from a review of this compound in the treatment of drug-resistant HIV.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines the key experimental protocols cited in the development of this compound derivatives.
Synthesis of this compound Analogs
This protocol describes the synthesis of this compound analogs investigated for their activity against the SARS-CoV-2 main protease.[4]
-
Starting Material: this compound (TPV) is used as the foundational chemical scaffold.
-
Modification: The core structure is modified to introduce acylthiosemicarbazide or acylsemicarbazide moieties. For acylthiosemicarbazide derivatives, a key step involves the reaction with a thiosemicarbazide derivative. For acylsemicarbazide derivatives, a semicarbazide derivative is used.
-
Cyclization: For compounds like 7f , a cyclization step is performed on the corresponding acylthiosemicarbazide precursor to form the triazole ring.
-
Purification: The synthesized compounds are purified using standard techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the final compounds is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
This protocol outlines the strategy for creating a more stable analog of this compound for HIV protease inhibition.[5]
-
Core Replacement: The dihydropyrone core of this compound is replaced with a 1,3-cyclohexanedione ring.
-
Protection: A thio-alkyl group is utilized as a temporary protecting group for the α,β-unsaturated cyclohexane-1,3-diketone derivative.
-
Michael Addition: The protected intermediate is reacted with an ethyl-organometallic reagent to achieve the desired Michael addition product.
-
Deprotection and Final Steps: Subsequent deprotection and further synthetic modifications yield the final this compound analog.
-
Purification and Characterization: The final product is purified and its structure confirmed using appropriate analytical techniques.
In Vitro Protease Inhibition Assays
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound analogs against the SARS-CoV-2 main protease.[4]
-
Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate, and the test compounds (this compound analogs).
-
Procedure: a. The test compounds are pre-incubated with the Mpro enzyme in a suitable buffer. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by Mpro results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition for each compound concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation.
This assay is employed to evaluate the inhibitory activity (Ki) of this compound analogs against the HIV-1 protease.
-
Reagents: Recombinant HIV-1 protease, a specific substrate, and the test compounds.
-
Procedure: a. A reaction mixture containing the HIV-1 protease and the test compound at various concentrations is prepared. b. The reaction is started by the addition of the substrate. c. The reaction is allowed to proceed for a defined period and then stopped. d. The amount of cleaved substrate is quantified, often using high-performance liquid chromatography (HPLC).
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using methods like the Dixon plot or non-linear regression analysis.
Cytotoxicity Assay
The cytotoxicity of the synthesized compounds is assessed to determine their therapeutic index. The MTT assay is a common method for this purpose.
-
Cell Line: A suitable cell line, such as the normal human lung fibroblast cell line WI-38, is used.[4]
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours). c. After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). d. The cells are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol). f. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the early-stage research of this compound derivatives.
Signaling Pathways
While this compound and its derivatives are known to directly inhibit viral proteases, their broader impact on cellular signaling pathways is an area of ongoing investigation. HIV protease inhibitors, as a class, have been shown to modulate apoptosis. The following diagram illustrates a generalized view of the intrinsic (mitochondrial) apoptosis pathway, which can be influenced by various cellular stressors and therapeutic agents. The precise molecular targets of this compound derivatives within this pathway are yet to be fully elucidated.
Experimental Workflows
The following diagrams illustrate typical experimental workflows in the discovery and initial evaluation of novel this compound derivatives.
This workflow outlines the initial steps from compound design to the primary assessment of biological activity.
References
- 1. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in treatment of patients with multidrug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Abstract
The advent of Human Immunodeficiency Virus (HIV) protease inhibitors (PIs) marked a pivotal moment in the management of HIV/AIDS, transforming it from a fatal to a manageable chronic condition. However, the rapid emergence of drug-resistant viral strains necessitated the development of next-generation inhibitors. Tipranavir (TPV), a non-peptidic PI, represents a significant milestone in this evolutionary process. Developed to combat multi-PI-resistant HIV-1, its unique structural and mechanistic properties confer a distinct resistance profile, making it a critical component of salvage therapy. This guide provides an in-depth technical overview of this compound, detailing its mechanism, resistance profile, quantitative efficacy, and the experimental protocols used for its evaluation.
Introduction: The Challenge of HIV Protease and Resistance
The HIV-1 protease is an aspartyl protease essential for the viral life cycle.[1] It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, a crucial step for producing infectious virions.[1] The first generation of PIs, developed through rational drug design, were peptidomimetics designed to mimic the natural substrates of the protease, thereby competitively inhibiting its function.[2][3]
While highly effective, the high mutation rate of HIV-1 led to the selection of mutations within the protease gene. These mutations, classified as major (in the active site) or minor/secondary (outside the active site), reduce the binding affinity of PIs, leading to drug resistance and treatment failure.[1][4][5] This evolutionary pressure drove the development of second-generation PIs, like this compound, designed with distinct chemical scaffolds to overcome existing resistance patterns.[4][6]
This compound: A Novel Non-Peptidic Protease Inhibitor
This compound (marketed as Aptivus) is a non-peptidic dihydropyrone sulfonamide PI.[7][8] Its development was a departure from the peptide-based scaffolds of its predecessors, a strategy aimed at creating a molecule less susceptible to existing resistance mutations.[2][9]
Chemical Properties:
-
Chemical Name: N-[3-[(1R)-1-[(6R)-5,6-dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]-5-(trifluoromethyl)-2-Pyridinesulfonamide[7]
Mechanism of Action
This compound competitively inhibits the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious virions.[11][13] Its efficacy against resistant strains is attributed to two key features:
-
Structural Flexibility: As a non-peptidic molecule, this compound binds to the protease active site with fewer hydrogen bonds compared to peptidomimetic PIs. This imparts greater conformational flexibility, allowing it to adapt and bind effectively to mutated protease active sites that would otherwise sterically hinder older PIs.[13][14]
-
Backbone Binding: this compound forms strong hydrogen bond interactions with the amide backbone of the protease active site, particularly with the critical Asp25/25' residues.[13][14] Interactions with the backbone are less likely to be disrupted by side-chain mutations, which are the primary source of resistance.
The Resistance Profile of this compound
A key advantage of this compound is its high genetic barrier to resistance. In vitro studies have shown that the development of significant resistance to this compound requires the accumulation of multiple mutations, in contrast to some earlier PIs where single mutations could confer high-level resistance.[6][15] Its unique resistance profile means it often retains activity against viral strains resistant to other PIs.[6][9]
Quantitative Data Summary
This compound's potency has been quantified through enzymatic assays and clinical trials. It demonstrates high affinity for the wild-type HIV-1 protease and maintains significant activity against many PI-resistant variants.
Table 1: Inhibitory Activity of this compound and Other PIs against Wild-Type HIV-1 Protease
| Protease Inhibitor | Inhibition Constant (Kᵢ) |
| This compound (TPV) | 19 pM [16] |
| Darunavir (DRV) | 10 pM[16] |
| Lopinavir (LPV) | 31 pM[16] |
| Atazanavir (ATV) | 35 pM[16] |
| Amprenavir (APV) | 170 pM[16] |
| Indinavir (IDV) | 250 pM[16] |
| Data from isothermal titration calorimetry and inhibition kinetics assays.[16] |
Table 2: Key this compound Resistance-Associated Mutations
| Mutation Position | Amino Acid Change |
| 10 | L10V[17] |
| 13 | I13V[17] |
| 20 | K20M/R/V[17] |
| 33 | L33F[17] |
| 36 | M36I[17] |
| 46 | M46L[17] |
| 47 | I47V[17] |
| 54 | I54A/M/V[17] |
| 82 | V82L/T[17] |
| 84 | I84V[17] |
| Mutations identified from clinical isolates of treatment-experienced patients.[17] |
Table 3: Efficacy from RESIST-1 & RESIST-2 Clinical Trials (24-Week Data)
| Outcome | TPV + Ritonavir | Comparator PI + Ritonavir |
| Virologic Response (≥1 log₁₀ decrease in HIV-1 RNA) | 41-42% [17] | 15-22% [17] |
| Patients with HIV-1 RNA <400 copies/mL | 34% | 18% |
| Patients with HIV-1 RNA <50 copies/mL | 23% | 10% |
| Mean Change in CD4+ Count | +34 to +48 cells/µL | +4 to +17 cells/µL |
| Data from the RESIST-1 and RESIST-2 phase III trials in highly treatment-experienced patients.[17] |
Experimental Protocols
The evaluation of this compound and other PIs relies on standardized in vitro and cell-based assays.
Enzyme Inhibition Assay (Determination of Kᵢ)
This assay quantifies the direct inhibitory effect of a compound on the purified HIV-1 protease enzyme.
Methodology:
-
Principle: A fluorogenic substrate, a synthetic peptide mimicking a natural cleavage site, is designed with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the reporter's fluorescence. Upon cleavage by HIV-1 protease, the reporter is released from the quencher, resulting in a measurable increase in fluorescence.
-
Reagents:
-
Procedure:
-
The HIV-1 protease enzyme is pre-incubated with varying concentrations of this compound.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is monitored in real-time using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).[18]
-
The rate of substrate cleavage is calculated from the increase in fluorescence over time.
-
Inhibition constants (Kᵢ) are determined by analyzing the enzyme kinetics at different inhibitor concentrations, often using the Morrison equation for tight-binding inhibitors.
-
Cell-Based Antiviral Activity Assay (Determination of EC₅₀)
This assay measures the effectiveness of an inhibitor in preventing viral replication in a cellular context.
Methodology:
-
Principle: A cell line susceptible to HIV-1 infection (e.g., TZM-bl, which contains a luciferase reporter gene activated by HIV-1 Tat protein) is used. The assay measures the reduction in viral replication in the presence of the drug.
-
Two-Round Infection Protocol: Since PIs act on the maturation of newly formed virions, their effect is not apparent in a single infection cycle. A two-round protocol is necessary.[19]
-
Reagents:
-
TZM-bl reporter cell line
-
Laboratory-adapted or patient-derived HIV-1 viral stocks
-
Cell culture medium
-
Test Inhibitor (this compound) at various concentrations
-
-
Procedure:
-
Round 1 (Virion Production): TZM-bl cells are infected with HIV-1 in the presence of serial dilutions of this compound. The cells are incubated for 48-72 hours, during which they produce new virions. PIs present in the media will be incorporated and inhibit the maturation of these progeny virions.
-
Harvest: The culture supernatant, containing the newly produced (and potentially immature) virions, is harvested.
-
Round 2 (Infectivity Measurement): The harvested supernatant is used to infect fresh TZM-bl cells (in the absence of the drug).
-
Readout: After 48 hours, the cells are lysed, and luciferase activity is measured. The reduction in luciferase signal corresponds to the reduced infectivity of the virions produced in the presence of this compound.
-
Analysis: The 50% effective concentration (EC₅₀) is calculated as the drug concentration that reduces reporter gene expression by 50%.
-
Conclusion
This compound holds a crucial position in the history of antiretroviral therapy. Its development marked a strategic shift from peptidomimetic to non-peptidic scaffolds, a direct response to the evolutionary challenge of drug resistance. By exhibiting a unique resistance profile and retaining activity against multi-PI-resistant HIV-1, this compound provided a vital new option for treatment-experienced patients with limited therapeutic choices.[6][9] While newer PIs like Darunavir have further built upon these principles, this compound's success validated the non-peptidic approach and underscored the importance of structural flexibility and backbone-binding in designing durable inhibitors. It remains a testament to the ongoing co-evolutionary battle between rational drug design and viral adaptation.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptivus (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. This compound | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound-d4 | C31H33F3N2O5S | CID 57369425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Unique Thermodynamic Response of this compound to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abcam.co.jp [abcam.co.jp]
- 19. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the non-peptidic HIV protease inhibitor, Tipranavir, and its target, the HIV-1 protease. The document details the binding affinity, thermodynamics, and mechanism of action of this compound, including its activity against multi-drug resistant viral strains. Detailed experimental methodologies for key assays and visualizations of the underlying biochemical processes are provided to support further research and drug development efforts.
Quantitative Analysis of this compound-HIV Protease Interaction
The efficacy of this compound as an HIV-1 protease inhibitor is quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data, including inhibition constants (Ki), 50% inhibitory concentrations (IC50), and thermodynamic parameters of the binding interaction.
Table 1: Inhibition of HIV-1 Protease by this compound
| Parameter | Value | Conditions | Reference |
| Ki (Wild-Type Protease) | 19 pM | Isothermal Titration Calorimetry | [1][2] |
| IC90 (Clinical Isolates) | 0.1 µM | Cell-based antiviral assay | [3] |
Table 2: Thermodynamic Parameters of this compound Binding to Wild-Type HIV-1 Protease
| Thermodynamic Parameter | Value (at 25°C) | Method | Reference |
| Gibbs Free Energy (ΔG) | -15.3 kcal/mol | Isothermal Titration Calorimetry | [1] |
| Enthalpy (ΔH) | -0.7 kcal/mol | Isothermal Titration Calorimetry | [1] |
| Entropy (-TΔS) | -14.6 kcal/mol | Isothermal Titration Calorimetry | [1] |
Table 3: this compound Activity Against Protease Inhibitor-Resistant HIV-1 Isolates
| Isolate Status | Susceptibility to this compound | Notes | Reference |
| Highly pretreated with PIs | 90% fully susceptible | Based on 105 clinical isolates | [3] |
| Highly pretreated with PIs | 8% intermediate resistance | Based on 105 clinical isolates | [3] |
| Highly pretreated with PIs | 2% >10-fold resistant | Based on 105 clinical isolates | [3] |
| Failed at least two PI-based regimens | 12.2% exhibited 4- to 10-fold reduced susceptibility | After one year of a this compound-containing regimen | [3] |
Mechanism of Action and Structural Interactions
This compound is a non-peptidic protease inhibitor, a structural characteristic that contributes to its potent activity against HIV-1 strains resistant to other protease inhibitors.[4] Its flexibility allows it to adapt to mutations within the active site of the protease.[3] The binding of this compound to the active site of HIV-1 protease is primarily driven by a large favorable entropy change, with a smaller favorable enthalpy change.[1] This thermodynamic profile is unique among many protease inhibitors and contributes to its robust performance against resistant variants.
Structurally, this compound establishes a strong network of hydrogen bonds with invariant regions of the protease, including the catalytic Asp25 and the backbone of Asp29, Asp30, Gly48, and Ile50.[1] A key interaction is the direct hydrogen bonding of this compound to Ile50 in the flap region, an interaction mediated by a water molecule for most other inhibitors.[1] This direct interaction enhances the stability of the inhibitor-enzyme complex.
Development of Resistance
While this compound is effective against many protease inhibitor-resistant strains, specific mutations are associated with reduced susceptibility. A validated set of 21 mutations at 16 protease positions has been identified as being associated with a diminished virologic response to this compound.[5] These mutations include L10V, I13V, K20M/R/V, L33F, M36I, K43T, M46L, I47V, I54A/M/V, Q58E, H69K, T74P, V82L/T, N83D, and I84V. The accumulation of these mutations can lead to a significant decrease in the efficacy of this compound-based therapies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the HIV-1 protease.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating a ligand (inhibitor) into a solution containing a macromolecule (protease) allows for the determination of the binding affinity (Ka, from which Ki is calculated), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Detailed Protocol:
-
Protein and Inhibitor Preparation:
-
Recombinant HIV-1 protease (wild-type or mutant) is expressed and purified.
-
The protease is dialyzed extensively against the ITC buffer (e.g., 10 mM sodium acetate, pH 5.0, containing 2% DMSO).[6]
-
This compound is dissolved in the same ITC buffer to the desired concentration. Due to its limited solubility, for some experiments, a reverse titration is performed where the protease is in the syringe and the inhibitor is in the cell.[1]
-
-
ITC Instrument Setup:
-
Titration:
-
Data Analysis:
-
The heat of dilution, determined from control titrations (injecting the syringe solution into buffer alone), is subtracted from the experimental data.[1]
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.
Principle: A crystal of the HIV-1 protease in complex with this compound is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the crystal, providing a high-resolution structure of the protein-inhibitor complex.
Detailed Protocol:
-
Protein-Inhibitor Complex Formation and Crystallization:
-
Purified HIV-1 protease is incubated with an excess of this compound to ensure complex formation.
-
Crystallization is achieved using vapor diffusion methods (hanging or sitting drop). A solution of the protein-inhibitor complex is mixed with a crystallization solution (containing precipitants like salts or polymers) and allowed to equilibrate against a larger reservoir of the crystallization solution.
-
Specific crystallization conditions (e.g., buffer, pH, precipitant concentration, temperature) are screened to obtain diffraction-quality crystals. For HIV-1 protease, a common buffer is citrate/phosphate at pH 5.5.[8]
-
-
Data Collection:
-
A suitable crystal is mounted and cryo-cooled in liquid nitrogen to prevent radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.[9]
-
-
Structure Determination and Refinement:
-
The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.
-
The structure is solved using molecular replacement, using a known structure of HIV-1 protease as a search model.
-
The initial model is refined against the experimental data, and the inhibitor and water molecules are built into the electron density map.
-
The final structure is validated for its geometric quality and agreement with the experimental data.
-
Cell-Based Antiviral Susceptibility Assay
These assays measure the ability of a compound to inhibit viral replication in a cell culture system.
Principle: Host cells susceptible to HIV-1 infection are cultured in the presence of the virus and varying concentrations of the inhibitor. The extent of viral replication is measured, typically by quantifying a viral protein (e.g., p24 antigen) or the activity of a reporter gene engineered into the virus or the host cell.
Detailed Protocol:
-
Cell Culture and Virus Stocks:
-
A suitable host cell line (e.g., HeLa cells, TZM-bl cells) is maintained in appropriate culture medium.[10]
-
High-titer stocks of wild-type or resistant HIV-1 strains are prepared.
-
-
Antiviral Assay:
-
Cells are seeded in multi-well plates.
-
The cells are infected with a standardized amount of HIV-1 in the presence of serial dilutions of this compound.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: The concentration of the viral capsid protein p24 in the culture supernatant is quantified using a commercial ELISA kit. A reduction in p24 levels in the presence of the inhibitor indicates antiviral activity.
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl, which expresses luciferase upon HIV-1 infection) or a reporter virus, the activity of the reporter enzyme (e.g., luciferase, β-galactosidase) is measured.[10]
-
-
Data Analysis:
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key aspects of this compound's interaction with the HIV-1 protease active site.
Figure 1. Simplified schematic of the HIV protease catalytic cycle and its inhibition by this compound.
References
- 1. Unique Thermodynamic Response of this compound to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Thermodynamic Response of this compound to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1). It distinguishes itself from other PIs through its unique chemical structure and its ability to inhibit the replication of HIV-1 strains that have developed resistance to other protease inhibitors.[1][2][3] Co-administration with low-dose ritonavir, a potent inhibitor of the cytochrome P450 3A4 enzyme, is standard practice to boost this compound's plasma concentrations. This document provides detailed protocols for in vitro assays essential for the screening and characterization of this compound and other antiviral compounds targeting HIV-1 protease.
Mechanism of Action
This compound binds to the active site of the HIV-1 protease, an enzyme critical for the viral life cycle. This binding prevents the cleavage of viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[1][4] The inhibition of this proteolytic processing results in the production of immature, non-infectious viral particles, thereby halting viral replication. This compound's efficacy against multi-drug resistant strains is attributed to its structural flexibility, allowing it to adapt to mutations in the protease active site that confer resistance to other PIs.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against wild-type and protease inhibitor-resistant HIV-1 strains.
Table 1: this compound Enzymatic Inhibition (Ki) against HIV-1 Protease
| Protease Variant | Ki (pM) | Reference |
| Wild-Type | 19 | [4] |
| I50V | - | [4] |
| V82F/I84V | - | [4] |
| L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M | - | [4] |
| I13V/V32L/L33F/K45I/V82L/I84V | - | [4] |
Table 2: this compound Antiviral Activity (IC50/EC50) in Cell-Based Assays
| HIV-1 Strain | Cell Line | Assay Endpoint | IC50/EC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type | Various | Viral Replication | 100 (IC90) | - | [5] |
| PI-Resistant Isolate 1 | Clinical Isolates | Viral Replication | - | <4 | [6] |
| PI-Resistant Isolate 2 | Clinical Isolates | Viral Replication | - | 4-10 | [6] |
| PI-Resistant Isolate 3 | Clinical Isolates | Viral Replication | - | >10 | [6] |
| Multi-PI Resistant | Clinical Isolates | Viral Replication | - | 90% susceptible | [7] |
Experimental Protocols
HIV-1 Protease Inhibition Assay (FRET-Based)
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
This compound (or other test compounds)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound dilution
-
Recombinant HIV-1 Protease
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm or 490/520 nm depending on the substrate) kinetically over 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay
This protocol outlines a general method for determining the antiviral activity of this compound in a cell-based assay using a recombinant virus system and measuring viral replication via p24 antigen levels.
Principle: This assay measures the ability of a test compound to inhibit the replication of HIV-1 in a susceptible cell line. The amount of viral replication is quantified by measuring the level of the viral core protein p24 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell Line: MT-4 cells (or other susceptible T-cell lines like CEM-SS or PM1).[8][9][10][11]
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or a recombinant virus containing the protease gene from a patient isolate.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics.
-
This compound (or other test compounds).
-
Positive Control Antiviral (e.g., a known protease inhibitor).
-
96-well cell culture plates.
-
HIV-1 p24 Antigen ELISA Kit.
-
CO2 Incubator (37°C, 5% CO2).
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of serial dilutions of this compound or control compounds to the appropriate wells. Include a "no drug" control.
-
Virus Infection: Add 50 µL of a pre-titered virus stock to each well to achieve a multiplicity of infection (MOI) that results in a detectable p24 production within the linear range of the ELISA after the incubation period.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.[12][13][14][15]
-
Data Analysis:
-
Generate a standard curve for the p24 ELISA.
-
Calculate the p24 concentration in each well.
-
Plot the percentage of inhibition of p24 production against the logarithm of the drug concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Drug Resistance Profiling using Recombinant Virus Assay
This protocol describes the generation of recombinant HIV-1 to assess the susceptibility of patient-derived protease genes to this compound.
Principle: The protease-coding region from a patient's plasma HIV-1 RNA is amplified by RT-PCR and inserted into a proviral HIV-1 clone that has its own protease gene deleted. The resulting recombinant virus is then used in a cell-based assay to determine its susceptibility to protease inhibitors.
Materials:
-
Patient plasma sample.
-
Viral RNA extraction kit.
-
RT-PCR reagents and primers specific for the HIV-1 protease gene.
-
Protease-deleted HIV-1 proviral DNA vector.
-
Competent E. coli for cloning.
-
Plasmid purification kit.
-
Transfection reagent.
-
293T cells (for virus production).
-
Susceptible target cells (e.g., MT-4 cells).
-
This compound and other PIs.
-
p24 ELISA kit.
Protocol:
-
RNA Extraction and RT-PCR: Extract viral RNA from the patient's plasma and perform RT-PCR to amplify the protease gene.
-
Cloning: Ligate the amplified protease gene into the protease-deleted proviral vector.
-
Transformation and Plasmid Preparation: Transform competent E. coli with the ligation product and select for positive clones. Purify the recombinant plasmid DNA.
-
Virus Production: Transfect 293T cells with the recombinant plasmid DNA to produce infectious virus particles.
-
Virus Titration: Harvest the virus-containing supernatant and determine the virus titer (e.g., by TCID50 assay or p24 ELISA).
-
Drug Susceptibility Assay: Perform the cell-based antiviral activity assay as described in Protocol 2 using the generated recombinant virus.
-
Data Analysis: Calculate the EC50 value for this compound and other PIs against the recombinant virus and compare it to the EC50 against a wild-type reference virus to determine the fold-change in resistance.
References
- 1. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique thermodynamic response of this compound to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: in vitro resistance data on a protease inhibitor for PI resistance [natap.org]
- 7. This compound inhibits broadly protease inhibitor-resistant HIV-1 clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and Rapid Assay on MT-4 Cells for Detection of Antiviral Compounds Against the AIDS Virus [ground.news]
- 12. assaygenie.com [assaygenie.com]
- 13. fybreeds.com [fybreeds.com]
- 14. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. en.hillgene.com [en.hillgene.com]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tipranavir in human plasma. The described protocol is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving this compound. The method utilizes a simple and efficient sample preparation technique, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and a clear workflow diagram to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.
Introduction
This compound (TPV) is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring the plasma concentration of this compound is essential to ensure therapeutic efficacy and minimize potential toxicity. This application note presents a validated HPLC-UV method for the accurate quantification of this compound in human plasma samples, suitable for a clinical research setting.
Experimental Workflow
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] It is a critical component of salvage therapy for treatment-experienced patients who have developed resistance to other PIs.[2] this compound's unique molecular structure allows it to maintain activity against HIV-1 strains that are resistant to other protease inhibitors.[3] The 50% inhibitory concentration (IC50) is a crucial parameter for evaluating the in vitro antiviral activity of drugs like this compound. It represents the concentration of the drug required to inhibit the replication of the virus by 50%. This document provides detailed application notes and protocols for conducting cell-based assays to determine the IC50 values of this compound against various HIV-1 strains.
Mechanism of Action of this compound
This compound functions by binding to the active site of the HIV-1 protease enzyme.[3][4] This enzyme is essential for the viral life cycle as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins.[1][3] By inhibiting the protease, this compound prevents the maturation of viral particles, resulting in the production of non-infectious virions and thereby halting the spread of the virus.[1][3]
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Quantitative Data: this compound IC50 Values
The following table summarizes the IC50 values of this compound against wild-type and protease inhibitor-resistant HIV-1 strains in various cell-based assays. The fold change (FC) in IC50 is a measure of resistance, calculated by dividing the IC50 for the resistant strain by the IC50 for the wild-type strain.
| HIV-1 Strain | Cell Line | Assay Type | This compound IC50 (µM) | Fold Change (FC) vs. Wild-Type | Reference |
| Wild-Type (Clinical Isolates) | - | Phenotypic Assay | 0.1 | - | [5] |
| PI-Resistant (Heavily Pretreated) | - | Phenotypic Assay | >1.0 (in 10% of isolates) | >10 | [5] |
| Baseline Isolates (ReSIST Trials) | - | PhenoSense/Antivirogram | <0.05 (8.6% of patients) | <0.5 | [6] |
| Baseline Isolates (ReSIST Trials) | - | PhenoSense/Antivirogram | 0.05 - 0.1 (17.1% of patients) | 0.5 - 1.0 | [6] |
| Baseline Isolates (ReSIST Trials) | - | PhenoSense/Antivirogram | 0.1 - 0.2 (29.2% of patients) | 1.0 - 2.0 | [6] |
| Baseline Isolates (ReSIST Trials) | - | PhenoSense/Antivirogram | >0.2 (45.1% of patients) | >2.0 | [6] |
| Mutant Strain (10I, 13V, 20M, 24I, 33F, 46I, 54V, 62V, 63P, 71I, 76V, 82A, 93L) | - | Phenotypic Assay | - | 0.32 | [6] |
| Mutant Strain (10F, 13V, 24I, 32I, 33F, 46L, 53F/L, 54L, 63P, 74P, 77I, 82A) | - | Phenotypic Assay | - | 0.59 | [6] |
Experimental Protocols
This section provides detailed protocols for three common cell-based assays used to determine the IC50 values of this compound.
MT-4 Cell-Based Cytoprotection Assay (MTT Method)
This assay measures the ability of this compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection. Cell viability is determined using the MTT colorimetric method.[7]
Caption: Workflow for the MT-4 cell-based cytoprotection assay.
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Culture MT-4 cells in RPMI-1640 medium.
-
Prepare a cell suspension at a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with no drug as virus controls and wells with cells only as mock-infected controls.
-
Add 50 µL of a pre-titered HIV-1 stock to each well (except for the mock-infected controls).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days, until cytopathic effects are maximal in the virus control wells.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration and determine the IC50 value by non-linear regression analysis.
TZM-bl Reporter Gene Assay
This assay utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.[8] Upon HIV-1 infection, the viral Tat protein transactivates the LTR, leading to the expression of luciferase. The IC50 is determined by measuring the reduction in luciferase activity in the presence of this compound.
Caption: Workflow for the TZM-bl reporter gene assay.
Materials:
-
TZM-bl cells
-
DMEM medium supplemented with 10% FBS, penicillin, and streptomycin
-
HIV-1 stock
-
This compound
-
96-well black, solid-bottom plates
-
DEAE-Dextran
-
Luciferase assay reagent
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Protocol:
-
Culture TZM-bl cells in DMEM medium.
-
In a separate 96-well plate, prepare serial dilutions of this compound in culture medium.
-
Add a pre-titered amount of HIV-1 stock to each well containing the drug dilutions.
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
Trypsinize and resuspend TZM-bl cells to a concentration of 1 x 10^5 cells/mL in medium containing DEAE-Dextran (final concentration of 15-30 µg/mL).
-
Add 100 µL of the cell suspension to each well of the plate containing the virus-drug mixture.
-
Incubate the plate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Read the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value by non-linear regression analysis.
CEM-SS Cell-Based HIV-1 p24 Antigen Assay
This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected CEM-SS cells.[9] The reduction in p24 antigen levels in the presence of this compound is used to determine the IC50.
Caption: Workflow for the CEM-SS cell-based HIV-1 p24 antigen assay.
Materials:
-
CEM-SS cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
HIV-1 stock
-
This compound
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Culture CEM-SS cells in RPMI-1640 medium.
-
Prepare a cell suspension at a concentration of 7 x 10^4 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with no drug as virus controls and wells with cells only as mock-infected controls.
-
Add 50 µL of a pre-titered HIV-1 stock to each well (except for the mock-infected controls).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days.
-
After incubation, carefully collect the culture supernatant from each well.
-
Perform the HIV-1 p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance using a microplate reader.
-
Calculate the percentage of inhibition of p24 production for each drug concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
The cell-based assays described in this document provide robust and reliable methods for determining the IC50 values of this compound against HIV-1. The choice of assay may depend on the specific research question, available resources, and the desired throughput. Accurate determination of IC50 values is essential for understanding the antiviral potency of this compound, monitoring for the emergence of resistance, and guiding the development of new antiretroviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic Resistance and Response to this compound, evidence for Hypersusceptibility [natap.org]
- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcv.lanl.gov [hcv.lanl.gov]
- 9. 2.4. HIV-1 p24 antigen assay and cell viability test [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tipranavir and HIV-1 Protease Resistance
This compound (TPV) is a non-peptidic protease inhibitor (PI) used in combination with ritonavir (TPV/r) for the treatment of HIV-1 infection, particularly in treatment-experienced patients who have developed resistance to other PIs.[1] Unlike many other PIs, this compound has a unique resistance profile, suggesting a high genetic barrier to the development of resistance.[2] Resistance to this compound is complex and often involves the accumulation of multiple mutations in the HIV-1 protease gene.[2][3] Understanding the genetic basis of this resistance is crucial for monitoring treatment efficacy and developing novel antiretroviral therapies.
These application notes provide an overview of the key techniques used to analyze this compound resistance mutations, including detailed protocols for genotypic and phenotypic assays.
Genotypic Analysis of this compound Resistance
Genotypic assays are the most common method for identifying drug resistance mutations in the HIV-1 genome.[4][5] These assays involve sequencing the protease gene to detect specific amino acid substitutions known to be associated with this compound resistance.
Key this compound Resistance-Associated Mutations (RAMs)
A specific set of mutations in the HIV-1 protease has been associated with reduced susceptibility to this compound.[1][2] The accumulation of these mutations correlates with a decrease in the virological response to TPV/r-based regimens.[2] A this compound mutation score has been developed to aid in the interpretation of genotypic data, where a higher score indicates a greater likelihood of resistance.[1][2]
The following table summarizes the primary mutations associated with this compound resistance.
| Protease Codon | Amino Acid Substitution(s) | Role in Resistance |
| 10 | V | Associated with reduced susceptibility[1][2] |
| 13 | V | Associated with reduced susceptibility[1][2] |
| 20 | M, R, V | Associated with reduced susceptibility[1][2] |
| 33 | F | Associated with reduced susceptibility[1][2] |
| 35 | G | Associated with reduced susceptibility[2] |
| 36 | I | Associated with reduced susceptibility[1][2] |
| 43 | T | Associated with reduced susceptibility[2] |
| 46 | L | Associated with reduced susceptibility[2] |
| 47 | V | Associated with reduced susceptibility[1][2] |
| 54 | A, M, V | Associated with reduced susceptibility[1][2] |
| 58 | E | Associated with reduced susceptibility[1][2] |
| 69 | K | Associated with reduced susceptibility[2] |
| 74 | P | Associated with reduced susceptibility[1][2] |
| 82 | L, T | Associated with reduced susceptibility[2] |
| 83 | D | Selected by this compound exposure[6] |
| 84 | V | Associated with reduced susceptibility[1][2] |
Experimental Protocol: Genotypic Resistance Testing by Sanger Sequencing
This protocol outlines the standard procedure for genotypic analysis of the HIV-1 protease gene from patient plasma samples. A plasma viral load of at least 500-1,000 copies/mL is generally required for successful amplification.[4]
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.[7]
-
Separate plasma by centrifugation at 1,500 x g for 10 minutes at room temperature within 30 minutes of collection.[7]
-
Store plasma aliquots at -20°C or lower.[7]
2. Viral RNA Extraction:
-
Thaw plasma samples on ice.
-
Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.[8] A starting volume of 400 µL of plasma is often used, with elution in a smaller volume (e.g., 60 µL) to concentrate the RNA.[8]
3. Reverse Transcription and PCR Amplification (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the protease gene region. Commercial kits such as the Invitrogen SuperScript III One-Step RT-PCR System with Platinum Taq DNA Polymerase are commonly used.[8]
-
Use primers specific to conserved regions flanking the HIV-1 protease gene.
4. PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other reaction components. This can be achieved using commercially available PCR purification kits or enzymatic methods.
5. Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and a set of sequencing primers.
-
Analyze the sequencing products on an automated capillary electrophoresis-based DNA sequencer.
6. Sequence Analysis and Interpretation:
-
Assemble and edit the raw sequence data to obtain a consensus sequence for the protease gene.
-
Compare the patient-derived sequence to a wild-type reference sequence (e.g., HXB2) to identify amino acid mutations.
-
Interpret the identified mutations using a reputable HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database.[4]
Genotypic resistance testing workflow.
Phenotypic Analysis of this compound Resistance
Phenotypic assays provide a direct measure of drug susceptibility by determining the concentration of a drug required to inhibit viral replication in a cell culture system.[5][9] This is expressed as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.
Interpreting Phenotypic Results for this compound
The clinical cutoffs for this compound susceptibility can vary, but generally, a lower fold change indicates greater susceptibility.
| Fold Change (FC) in IC50 | Interpretation |
| < 3 | Susceptible |
| 3 to < 10 | Intermediate Resistance |
| ≥ 10 | High-level Resistance |
Data adapted from[10].
Experimental Protocol: Recombinant Virus Phenotyping Assay
This protocol describes a common method for phenotypic resistance testing using recombinant viruses containing the protease gene from a patient's HIV-1 isolate.
1. Generation of a Protease Expression Vector:
-
Amplify the patient-derived HIV-1 protease gene using RT-PCR as described in the genotypic protocol.
-
Clone the amplified protease gene into a laboratory-adapted HIV-1 vector that has its own protease gene deleted.
2. Production of Recombinant Virus Stocks:
-
Transfect a suitable cell line (e.g., HEK293T) with the recombinant protease expression vector.
-
Harvest the cell culture supernatant containing the recombinant virus particles after 48-72 hours.
-
Determine the viral titer of the stock.
3. Drug Susceptibility Assay:
-
Seed a susceptible target cell line (e.g., MT-2 or a reporter cell line) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Infect the target cells with a standardized amount of the recombinant virus in the presence of the various drug concentrations.
-
Include a no-drug control and a reference wild-type virus control.
4. Measurement of Viral Replication:
-
After an incubation period (typically 3-7 days), measure the extent of viral replication. This can be done by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) or by measuring the amount of a viral protein (e.g., p24 antigen).
5. Data Analysis and Interpretation:
-
Calculate the IC50 for the patient's virus and the reference virus by plotting the percentage of viral inhibition against the drug concentration.
-
Determine the fold change in IC50 by dividing the IC50 of the patient's virus by the IC50 of the reference virus.
-
Interpret the fold change value using established clinical cutoffs.
Phenotypic resistance testing workflow.
Relationship Between Genotype and Phenotype
There is a strong correlation between the number of this compound resistance-associated mutations (genotype) and the fold change in IC50 (phenotype).[6] As the number of mutations increases, so does the level of phenotypic resistance.
Genotype, phenotype, and clinical outcome relationship.
Conclusion
The analysis of this compound resistance mutations is a critical component of HIV-1 patient management, especially for those with extensive treatment histories. Both genotypic and phenotypic assays provide valuable information for guiding therapeutic decisions. While genotypic testing is more widely used due to its lower cost and faster turnaround time, phenotypic testing offers a direct measure of drug susceptibility and can be particularly useful in cases with complex mutational patterns. The continued surveillance of this compound resistance will be essential for optimizing its use and for the development of future antiretroviral agents.
References
- 1. This compound-Ritonavir Genotypic Resistance Score in Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Genotypic Changes in Human Immunodeficiency Virus Type 1 Protease Associated with Reduced Susceptibility and Virologic Response to the Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 10. Predicting this compound and Darunavir Resistance Using Genotypic, Phenotypic, and Virtual Phenotypic Resistance Patterns: an Independent Cohort Analysis of Clinical Isolates Highly Resistant to All Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV) used in combination with other antiretroviral drugs.[1] While effective in managing HIV infection, this compound has been associated with hepatotoxicity, including liver enzyme elevations and, in rare cases, severe liver injury.[2][3] Therefore, robust and reliable in vitro methods for assessing its cytotoxic potential are crucial for both preclinical safety evaluation and for studying the underlying mechanisms of toxicity.
These application notes provide detailed protocols for testing the cytotoxicity of this compound in cell culture, focusing on assays that measure cell viability, membrane integrity, and apoptosis. The protocols are designed to be adaptable to various research needs and cell types, with a particular emphasis on liver cell lines due to the known clinical hepatotoxicity of this compound.[2]
Data Presentation
To facilitate the comparison of cytotoxic effects across different experimental conditions, all quantitative data should be summarized in clearly structured tables. Below is an example of how to present IC50 (half-maximal inhibitory concentration) values obtained from cytotoxicity assays.
Table 1: Cytotoxicity of this compound (TPV) in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Gastric Cancer Stem Cells (GCSC1) | Not Specified | 48 | ~15 | [4] |
| Gastric Cancer Stem Cells (GCSC2) | Not Specified | 48 | ~20 | [4] |
| HepG2 | MTT | 24 | Not Found | |
| Huh-7 | MTT | 24 | Not Found | |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 72 | Not Found |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound (TPV) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Selected cell line (e.g., HepG2, Huh-7, or PBMCs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours. For suspension cells like PBMCs, seed them immediately before treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
This compound (TPV) stock solution
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well without disturbing the cell monolayer (for adherent cells).
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the LDH assay kit manual, taking into account the spontaneous and maximum LDH release controls.
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound (TPV) stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
6-well cell culture plates or tubes
-
Selected cell line
-
Complete cell culture medium
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of this compound and other protease inhibitors, a plausible mechanism for its cytotoxic effect, particularly in hepatocytes, involves the induction of apoptosis through the mitochondrial pathway.[4][5] this compound treatment may lead to mitochondrial stress, resulting in the release of cytochrome c and the subsequent activation of a caspase cascade.
References
- 1. Hepatotoxicity of Contemporary Antiretroviral Drugs: A Review and Evaluation of Published Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Targeting PRSS23 with this compound induces gastric cancer stem cell apoptosis and inhibits growth of gastric cancer via the MKK3/p38 MAPK-IL24 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Factors and Pathways of Hepatotoxicity Associated with HIV/SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of drug-drug interaction potential of Tipranavir. The methodologies outlined below are critical for understanding the impact of this compound on the metabolism and transport of co-administered drugs.
Introduction
This compound (TPV) is a non-peptidic protease inhibitor used in the treatment of HIV infection. It is co-administered with low-dose ritonavir (RTV), a potent inhibitor of cytochrome P450 (CYP) 3A4, to boost its plasma concentrations. This compound itself is a modulator of various drug-metabolizing enzymes and transporters.[1] In vitro studies are essential to elucidate the complex drug interaction profile of this compound, particularly its effects on cytochrome P450 enzymes and the efflux transporter P-glycoprotein (P-gp).[2][3] In vitro findings have shown that this compound, when combined with ritonavir, can inhibit CYP1A2, CYP2C9, CYP2C19, and CYP2D6, while also inducing P-gp.[2]
This document provides detailed protocols for key in vitro assays to evaluate these interactions, in line with recommendations from regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5]
Key In Vitro Drug Interaction Assays for this compound
The primary in vitro assays for characterizing the drug interaction profile of this compound include:
-
Cytochrome P450 (CYP) Inhibition Assays: To determine the potential of this compound to inhibit major CYP isoforms.
-
Cytochrome P450 (CYP) Induction Assays: To assess the potential of this compound to increase the expression of key CYP enzymes.
-
P-glycoprotein (P-gp) Inhibition Assays: To evaluate the inhibitory effect of this compound on the P-gp efflux transporter.
-
P-glycoprotein (P-gp) Induction Assays: To investigate the potential of this compound to induce the expression of P-gp.
-
UDP-Glucuronosyltransferase (UGT) Inhibition Assays: To determine the potential of this compound to inhibit UGT enzymes, particularly UGT1A1.
Data Presentation: Summary of this compound In Vitro Interaction Data
The following tables summarize key quantitative data on the in vitro interactions of this compound.
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Strength | Reference(s) |
| CYP1A2 | - | - | Weak Induction with multiple doses | [3] |
| CYP2C9 | - | - | No significant effect | [3] |
| CYP2C19 | - | - | Weak Inhibition (single dose), Moderate Induction (multiple doses) | [3] |
| CYP2D6 | - | - | Potent Inhibition | [3][6] |
| CYP3A4 | - | 0.24 | Potent Inhibition | [3][6] |
| Table 1: Summary of this compound's Inhibitory and Inductive Effects on Cytochrome P450 Enzymes in Vitro. "-" indicates data not readily available in the searched literature. |
| Transporter | Assay Type | IC50 (µM) | Ki (µM) | Effect | Reference(s) |
| P-glycoprotein (P-gp) | Inhibition | - | - | Weak Inhibition (single dose) | [3] |
| P-glycoprotein (P-gp) | Induction | - | - | Potent Induction (multiple doses) | [3][7] |
| UGT1A1 | Inhibition | - | - | Potential for Induction | [8] |
| Table 2: Summary of this compound's Effects on P-glycoprotein and UGT1A1 In Vitro. "-" indicates data not readily available in the searched literature. |
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for major CYP isoforms using human liver microsomes.
Objective: To quantify the inhibitory potential of this compound on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)[9]
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Tranylcypromine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)[9]
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Protocol:
-
Prepare stock solutions of this compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), and the NADPH regenerating system.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP isoform-specific probe substrate (at a concentration close to its Km value).
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding ice-cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[10][11]
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.
Workflow Diagram:
Cytochrome P450 (CYP) Induction Assay
This protocol outlines a method to assess the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 expression in cultured human hepatocytes.
Objective: To determine if this compound can increase the expression and activity of key CYP enzymes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)[12]
-
Negative control (vehicle)
-
Collagen-coated culture plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP activity assay reagents (probe substrates and LC-MS/MS)
Protocol:
-
Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer.
-
After stabilization, treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control daily for 48-72 hours.
-
For mRNA analysis: a. At the end of the treatment period, lyse the cells and isolate total RNA. b. Perform reverse transcription to generate cDNA. c. Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).[12]
-
For enzyme activity analysis: a. Wash the cells and incubate with a cocktail of CYP-specific probe substrates.[13] b. After a defined incubation period, collect the supernatant. c. Analyze the formation of metabolites by LC-MS/MS to determine the catalytic activity of the induced enzymes.[14]
-
Calculate the fold induction of mRNA or activity relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).
Logical Diagram:
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
This protocol describes a cell-based assay to measure the inhibition of P-gp-mediated efflux using the fluorescent substrate Calcein-AM.
Objective: To determine the potential of this compound to inhibit P-gp function.
Materials:
-
Caco-2 cells (or other P-gp expressing cell line)[15]
-
Cell culture medium
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A)
-
Calcein-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Seed Caco-2 cells in 96-well black, clear-bottom plates and culture until they form a confluent monolayer.
-
Wash the cell monolayers with warm HBSS.
-
Pre-incubate the cells with various concentrations of this compound, positive control, or vehicle control in HBSS for 30-60 minutes at 37°C.[15]
-
Add Calcein-AM (final concentration typically 0.25-1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add fresh ice-cold HBSS to the wells.
-
Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the percent inhibition of P-gp efflux by comparing the fluorescence in the presence of this compound to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway Diagram:
P-glycoprotein (P-gp) Induction Assay
This protocol is designed to evaluate the potential of this compound to induce the expression of P-gp in a human colon adenocarcinoma cell line, LS-180.
Objective: To determine if this compound can increase the expression and activity of P-gp.
Materials:
-
Cell culture medium
-
This compound
-
Positive control inducer (e.g., Rifampicin)[16]
-
Negative control (vehicle)
-
Culture plates
-
Reagents for Western blotting (antibodies against P-gp and a loading control) or qRT-PCR.
-
P-gp activity assay reagents (e.g., Rhodamine 123 or Digoxin) and LC-MS/MS or fluorescence reader.
Protocol:
-
Culture LS-180 cells in appropriate culture plates.
-
Treat the cells with various concentrations of this compound, positive control, or vehicle control for 48-72 hours, replacing the medium daily.[16]
-
For protein expression analysis (Western Blot): a. Lyse the cells and determine the total protein concentration. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with a primary antibody specific for P-gp, followed by a suitable secondary antibody. d. Detect and quantify the P-gp protein bands, normalizing to a loading control (e.g., β-actin).[16]
-
For functional activity analysis (Rhodamine 123 uptake): a. After the induction period, wash the cells and incubate with the P-gp substrate Rhodamine 123 in the presence and absence of a P-gp inhibitor (to confirm P-gp specific transport). b. Measure the intracellular accumulation of Rhodamine 123 by fluorescence or LC-MS/MS.[17]
-
Calculate the fold induction of P-gp expression or the change in P-gp activity compared to the vehicle control.
Experimental Workflow Diagram:
References
- 1. This compound: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phenotype–Genotype Approach to Predicting CYP450 and P-Glycoprotein Drug Interactions With the Mixed Inhibitor/Inducer this compound/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions [natap.org]
- 8. Effect of this compound-Ritonavir on Pharmacokinetics of Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDSP - MDR-1/CaCo 2 Cell Assay [kidbdev.med.unc.edu]
- 16. Exposure of LS-180 Cells to Drugs of Diverse Physicochemical and Therapeutic Properties Up-regulates P-glycoprotein Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction
Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It is a critical component of antiretroviral therapy (ART), particularly for treatment-experienced patients who have developed resistance to other PIs.[2][3] this compound functions by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[4][5] This inhibition halts the production of mature, infectious virions, thereby disrupting the viral lifecycle.[1][2] The unique molecular structure of this compound allows it to maintain activity against many HIV-1 strains that are resistant to other peptidic PIs.[2][6]
However, the efficacy of this compound can be compromised by the emergence of drug-resistant viral variants. Resistance to this compound is complex, often involving the accumulation of multiple mutations in the protease gene.[7] Therefore, determining the susceptibility of a patient's clinical HIV isolate to this compound is crucial for guiding treatment decisions and optimizing therapeutic outcomes. This document provides detailed protocols for both phenotypic and genotypic this compound susceptibility assays.
Mechanism of Action
This compound targets the HIV-1 protease, an enzyme essential for the maturation of the virus.[2] During viral replication, HIV genes are translated into large polyproteins, which must be cleaved into smaller, functional proteins to assemble new virus particles.[1][2] this compound, with its non-peptidic structure, fits into the active site of the protease enzyme, effectively blocking this cleavage process and resulting in the production of immature, non-infectious virions.[4][5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tipranavir (TPV) in combination with other antiretroviral agents, particularly for the treatment of multidrug-resistant HIV-1 infection. The information is compiled from key clinical trials and pharmacokinetic studies to guide further research and development.
Mechanism of Action
This compound is a non-peptidic protease inhibitor (PI) that selectively binds to the active site of the HIV-1 protease enzyme.[1][2][3][4][5] This binding prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus.[2][3][4] The resulting viral particles are immature and non-infectious, thus halting the replication cycle.[2][3] this compound's unique non-peptidic structure allows it to maintain activity against HIV strains that have developed resistance to other peptidic PIs.[2][4][6] It exhibits a high binding affinity due to favorable entropy and a small favorable enthalpy change, allowing it to retain inhibitory effects on mutant HIV-1 protease with only a minor loss in binding affinity.[1]
Ritonavir, another protease inhibitor, is co-administered with this compound to act as a pharmacokinetic enhancer.[2][3][7][8][9] Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing this compound.[2][10] This inhibition leads to increased plasma concentrations and a longer half-life of this compound, thereby enhancing its therapeutic efficacy.[2]
Signaling Pathway and Drug Interaction
The primary signaling pathway targeted by this compound is the HIV replication cycle, specifically the viral maturation step.
Efficacy in Combination Therapy
Clinical studies have demonstrated the efficacy of this compound, boosted with ritonavir (TPV/r), in treatment-experienced patients with multidrug-resistant HIV-1. The RESIST-1 and RESIST-2 trials were pivotal in establishing its superiority over comparator ritonavir-boosted PI regimens.[11]
Table 1: Summary of Efficacy Data from Key Clinical Trials
| Study | Treatment Arms | Duration | Key Efficacy Outcomes |
| RESIST-1 & RESIST-2 (Pooled Analysis) [6][11] | TPV/r 500mg/200mg twice daily + Optimized Background Regimen (OBR) vs. Comparator PI/r + OBR | 48 weeks | Treatment Response (≥1 log10 decrease in HIV-RNA): - TPV/r arm: 33.6%[6]- Comparator arm: 15.3%[6]Viral Load <400 copies/mL (among responders): >80% in the TPV/r arm[6] |
| BI Study 1182.51 [12] | TPV/r alone or in combination with lopinavir (LPV), saquinavir (SQV), or amprenavir (APV) | 24 weeks | Median Viral Load Reduction (TPV/r only at 2 weeks): 1.06 log10 copies/mLMedian Viral Load Reduction (TPV-containing regimens at 4 weeks): 1.27 log10 copies/mL |
| Study BI1182.4 [13] | TPV (500mg or 1250mg) + ritonavir (100mg) + 2 new NRTIs in patients failing their first PI regimen | 16 weeks | Decrease in Plasma Viral Loads: 1.44-1.79 log10 copies/mL with either TPV/r dose |
Pharmacokinetic Interactions
The co-administration of this compound with ritonavir significantly alters its pharmacokinetic profile. Furthermore, this compound itself can induce and inhibit metabolic enzymes, leading to complex drug-drug interactions.
Table 2: Pharmacokinetic Parameters of this compound with Ritonavir
| Study | Population | TPV/r Dose | Key Pharmacokinetic Findings |
| Healthy Volunteers [14] | Healthy Adults | Various TPV doses with 100mg or 200mg Ritonavir | Co-administration of TPV/r resulted in a >20-fold increase in steady-state TPV trough concentrations (Css,min) compared to TPV alone.[14] |
| Healthy Volunteers [10] | Healthy Adults | 500mg/200mg twice daily for 3 weeks | Median Cmax: 79.1 mg/LMedian Cmin: 19.5 mg/L |
| Treatment-Experienced Patients [15] | HIV-1 Positive Patients | Various TPV doses with 100mg or 200mg Ritonavir | No clinically relevant changes in Cmin, Cmax, or AUC for nevirapine, efavirenz, lamivudine, stavudine, or didanosine.[15] Decreased systemic exposure of abacavir (by 35-44%) and zidovudine (by 31-42%).[15] |
| BI Study 1182.51 [12] | Treatment-Experienced Patients | TPV/r with LPV, SQV, or APV | Addition of TPV/r reduced plasma trough levels of lopinavir by 52%, saquinavir by 80%, and amprenavir by 56%.[12] |
Resistance Profile
This compound demonstrates a unique resistance profile, retaining activity against many HIV-1 strains resistant to other PIs.[6][7] However, resistance to this compound can develop through the accumulation of multiple protease gene mutations.
Table 3: this compound Resistance-Associated Mutations
| In Vitro Derived Mutations[6] | Mutations Identified in Clinical Isolates[11] |
| L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84V | L10V, I13V, K20M/R/V, L33F, E35G, M36I, K43T, M46L, I47V, I54A/M/V, Q58E, H69K, T74P, V82L/T, N83D, I84V |
Of note, the V82L mutation appears to be unique to this compound resistance.[6] In vitro studies have shown that viral strains resistant to TPV/r may still remain sensitive to saquinavir.[6]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited clinical trials.
Protocol 1: In Vivo Efficacy and Safety Assessment of TPV/r Combination Therapy (Based on RESIST Trials)
-
Patient Population: Recruit treatment-experienced HIV-1 positive adults with evidence of multidrug resistance to existing PIs.
-
Study Design: A randomized, open-label, multicenter trial.
-
Randomization: Patients are randomized to receive either this compound (500 mg) co-administered with ritonavir (200 mg) twice daily, or a physician-selected, ritonavir-boosted comparator PI twice daily.
-
Background Regimen: All patients receive an optimized background regimen of at least two other active antiretroviral agents based on treatment history and baseline resistance testing.
-
Assessments:
-
Virological: Measure plasma HIV-1 RNA levels (viral load) at baseline and regular intervals (e.g., weeks 2, 4, 8, 16, 24, and 48).
-
Immunological: Measure CD4+ cell counts at the same intervals.
-
Safety: Monitor for adverse events, including clinical examinations and laboratory tests (e.g., liver function tests, lipid profiles) at each visit.
-
-
Endpoints:
-
Primary: Proportion of patients achieving a confirmed treatment response, defined as a ≥1.0 log10 copies/mL reduction in plasma HIV-1 RNA from baseline.
-
Secondary: Proportion of patients with undetectable viral load, change in CD4+ cell count from baseline, and incidence of adverse events.
-
Protocol 2: Pharmacokinetic Drug Interaction Study
-
Study Population: Enroll healthy adult volunteers or stable, treatment-experienced HIV-1 positive patients.
-
Study Design: A multi-period, open-label, fixed-sequence or crossover design.
-
Treatment Periods:
-
Period 1 (Baseline): Administer the interacting antiretroviral drug(s) (e.g., NRTIs, NNRTIs, or other PIs) at their standard doses.
-
Period 2 (Combination): Co-administer this compound and ritonavir at the study dose (e.g., 500mg/200mg twice daily) with the other antiretroviral(s).
-
-
Pharmacokinetic Sampling: Collect serial blood samples over a dosing interval (e.g., 0, 1, 2, 4, 6, 8, 12 hours post-dose) at steady state in each period.
-
Bioanalysis: Analyze plasma concentrations of all administered drugs using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Cmin, AUC) for each drug in each period. Compare the parameters between the baseline and combination periods to determine the extent of any drug interaction.
Conclusion
This compound, in combination with ritonavir, is a potent option for treatment-experienced patients with multidrug-resistant HIV-1.[6][7][8][9][10] Its unique resistance profile and demonstrated efficacy in suppressing viral replication make it a valuable component of salvage therapy regimens.[6] However, its complex drug-drug interaction profile and potential for adverse events, such as hepatotoxicity and lipid abnormalities, necessitate careful management and monitoring.[5][6][7][9][10] The provided data and protocols serve as a foundation for further investigation into the optimal use of this compound in combination antiretroviral therapy.
References
- 1. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a new option for the treatment of drug-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, safety, and efficacy of this compound boosted with ritonavir alone or in combination with other boosted protease inhibitors as part of optimized combination antiretroviral therapy in highly treatment-experienced patients (BI Study 1182.51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetic characterization of three doses of this compound boosted with ritonavir on highly active antiretroviral therapy in treatment-experienced HIV-1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models available for evaluating the efficacy of Tipranavir, a non-peptidic protease inhibitor (PI) of HIV. The protocols detailed below are based on established methodologies for testing antiretroviral drugs in humanized mouse models. While extensive clinical data on this compound's efficacy in humans is available, specific quantitative data from preclinical studies in these animal models is not widely published. Therefore, the provided efficacy data is primarily derived from human clinical trials and should be considered the benchmark for what these preclinical models aim to recapitulate.
Introduction to this compound
This compound (TPV) is a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme critical for the production of mature, infectious virions.[1] Its unique molecular structure allows it to maintain activity against HIV strains that have developed resistance to other protease inhibitors.[2] For in vivo applications, this compound is co-administered with a low dose of ritonavir (RTV), another protease inhibitor that acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system, thereby increasing this compound's plasma concentrations.[3][4] The standard clinical dose is 500 mg of this compound co-administered with 200 mg of ritonavir, taken twice daily.[5]
In Vivo Animal Models for HIV Research
Due to the limited species tropism of HIV-1, conventional animal models are not susceptible to infection. To overcome this, several humanized mouse models have been developed by engrafting human cells or tissues into immunodeficient mice. These models support HIV-1 replication and are invaluable tools for the preclinical evaluation of antiretroviral drugs.
The SCID-hu Thy/Liv Mouse Model
This model involves the surgical implantation of human fetal thymus and liver tissue under the kidney capsule of a Severe Combined Immunodeficient (SCID) mouse. The implanted tissues develop into a functional human thymic organoid that supports the maturation of human T cells.
The hu-PBL-SCID Mouse Model
This model is created by the intraperitoneal injection of human peripheral blood lymphocytes (PBLs) into a SCID mouse. It provides a rapid method for establishing a population of mature human immune cells, primarily T cells.
The BLT (Bone Marrow/Liver/Thymus) Mouse Model
This model is generated by transplanting human fetal liver and thymus tissue along with hematopoietic stem cells (HSCs) into irradiated immunodeficient mice. BLT mice develop a more robust and multi-lineage human immune system, including T cells, B cells, monocytes, and macrophages, distributed throughout various tissues.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in humanized mouse models. These are representative protocols based on standard practices for testing antiretroviral agents.
Protocol 1: Prophylactic Efficacy of this compound in the SCID-hu Thy/Liv Mouse Model
Objective: To evaluate the ability of this compound/ritonavir to prevent HIV-1 infection in the human thymic organoid.
Materials:
-
SCID-hu Thy/Liv mice
-
This compound (oral formulation)
-
Ritonavir (oral formulation)
-
HIV-1 viral stock (e.g., NL4-3 or a clinical isolate)
-
Sterile saline or appropriate vehicle for drug administration
-
Gavage needles
-
Equipment for measuring viral load (e.g., RT-qPCR)
-
Flow cytometer for immunophenotyping
Procedure:
-
Animal Acclimation: Acclimate SCID-hu Thy/Liv mice for at least one week under specific pathogen-free conditions.
-
Drug Preparation: Prepare a suspension of this compound and ritonavir in a suitable vehicle for oral gavage. Dosing should be based on body weight. While specific preclinical efficacy doses are not widely published, toxicity studies in mice have used this compound doses ranging from 30 to 300 mg/kg/day, with ritonavir at 40 mg/kg/day.[6] Dose adjustments may be necessary based on pharmacokinetic studies to achieve plasma concentrations comparable to those in humans.
-
Treatment Administration:
-
Treatment Group: Administer the this compound/ritonavir suspension to the mice via oral gavage twice daily.
-
Vehicle Control Group: Administer the vehicle alone to a control group of mice on the same schedule.
-
-
HIV-1 Infection: 24 hours after the initial drug administration, directly inoculate the human thymic organoid of each mouse with a known infectious dose of HIV-1.
-
Continued Treatment: Continue the twice-daily administration of this compound/ritonavir or vehicle for the duration of the study (typically 2-4 weeks).
-
Endpoint Analysis:
-
At the end of the study, humanely euthanize the mice and harvest the thymic organoids.
-
Viral Load Quantification: Measure the HIV-1 RNA levels in the thymic organoids using RT-qPCR.
-
Immunophenotyping: Analyze the human T cell populations (CD4+ and CD8+) within the organoid using flow cytometry to assess T cell depletion.
-
Protocol 2: Therapeutic Efficacy of this compound in the hu-PBL-SCID Mouse Model
Objective: To evaluate the ability of this compound/ritonavir to suppress established HIV-1 infection.
Materials:
-
SCID mice
-
Human peripheral blood lymphocytes (PBLs) from a healthy donor
-
This compound (oral formulation)
-
Ritonavir (oral formulation)
-
HIV-1 viral stock
-
Equipment for monitoring human cell engraftment (e.g., flow cytometry)
-
Equipment for measuring plasma viral load (e.g., RT-qPCR)
Procedure:
-
Humanization: Reconstitute SCID mice by intraperitoneal injection of human PBLs.
-
Engraftment Confirmation: Monitor the level of human cell engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.
-
HIV-1 Infection: Once successful engraftment is confirmed (typically 1-2 weeks post-reconstitution), infect the mice with HIV-1 via intraperitoneal or intravenous injection.
-
Establishment of Infection: Allow the infection to establish for 1-2 weeks, monitoring plasma viral load.
-
Treatment Initiation:
-
Once a stable plasma viral load is detected, randomize the mice into treatment and control groups.
-
Treatment Group: Begin twice-daily oral administration of this compound/ritonavir.
-
Vehicle Control Group: Administer the vehicle alone.
-
-
Monitoring:
-
Collect peripheral blood samples weekly to monitor plasma viral load and human CD4+ T cell counts.
-
-
Endpoint Analysis:
-
After a pre-determined treatment period (e.g., 4 weeks), euthanize the mice.
-
Analyze viral load in plasma and tissues (e.g., spleen, lymph nodes).
-
Assess changes in CD4+ T cell counts and the CD4/CD8 ratio.
-
Data Presentation
The following tables summarize the expected efficacy of this compound based on human clinical trial data. These values serve as a benchmark for the desired outcomes in preclinical animal models.
Table 1: Viral Load Reduction with this compound/ritonavir in Treatment-Experienced Patients
| Study/Parameter | This compound/ritonavir Arm | Comparator PI/ritonavir Arm |
| Mean Baseline HIV-1 RNA (log10 copies/mL) | ~4.8 | ~4.8 |
| Mean Change from Baseline at Week 24 (log10 copies/mL) | -1.2 | -0.6 |
| Mean Change from Baseline at Week 48 (log10 copies/mL) | -1.14 | -0.54 |
Data compiled from the RESIST-1 and RESIST-2 clinical trials.[3]
Table 2: Immunological Response to this compound/ritonavir in Treatment-Experienced Patients
| Study/Parameter | This compound/ritonavir Arm | Comparator PI/ritonavir Arm |
| Mean Baseline CD4+ Cell Count (cells/mm³) | ~155 | ~155 |
| Mean Change from Baseline at Week 24 (cells/mm³) | +34 | +4 |
| Mean Change from Baseline at Week 48 (cells/mm³) | +45 | +21 |
Data compiled from the RESIST-1 and RESIST-2 clinical trials.[3]
Visualization of Key Processes
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.
Figure 1: Mechanism of action of this compound in the HIV-1 life cycle.
Figure 2: General experimental workflow for evaluating this compound efficacy.
Conclusion
Humanized mouse models provide an essential platform for the in vivo evaluation of antiretroviral drugs like this compound. While specific preclinical efficacy data for this compound in these models is limited in publicly available literature, the protocols outlined above provide a robust framework for conducting such studies. The expected outcomes, based on extensive human clinical trial data, are a significant reduction in viral load and a preservation or increase in CD4+ T cell counts. Researchers should carefully consider the specific humanized mouse model, HIV-1 strain, and dosing regimen to best address their experimental questions.
References
- 1. Humanized mouse models for preclinical evaluation of HIV cure strategies. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mouse Models for Understanding HIV-1 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Archived Drugs: this compound (Aptivus) | NIH [clinicalinfo.hiv.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Tipranavir in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
2. In which solvents is this compound soluble?
This compound is freely soluble in several organic solvents, including:
-
Dehydrated alcohol[1]
-
Propylene glycol[1]
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)[2]
3. What are the key challenges in formulating this compound in aqueous solutions for in vitro experiments?
The primary challenge is this compound's low intrinsic aqueous solubility, which can lead to:
-
Precipitation of the drug during sample preparation and experimentation.
-
Inaccurate and unreliable results in biological assays.
-
Difficulty in achieving desired concentrations for dose-response studies.
4. What strategies can be employed to enhance the aqueous solubility of this compound?
Several formulation strategies can be used to overcome the solubility limitations of this compound:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent in which this compound is soluble, such as ethanol, propylene glycol, or PEG 400[1][2].
-
Surfactant-based systems: Incorporating non-ionic surfactants like Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) to form micelles that can encapsulate the drug[3][4][5]. The commercial oral solution of this compound, Aptivus®, utilizes this excipient[6].
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC)[7][8][9][10].
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range, which increases the surface area and consequently the dissolution velocity[11][12][13].
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin to form an inclusion complex with enhanced aqueous solubility[14][15][16][17].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of a stock solution into an aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain this compound in a dissolved state. The final drug concentration exceeds its solubility in the aqueous medium. | - Increase the percentage of the organic co-solvent in the final aqueous buffer, if experimentally permissible. - Prepare a more dilute stock solution to reduce the final drug concentration. - Consider using a formulation approach such as a surfactant-based system or cyclodextrin complexation to enhance solubility in the final aqueous medium. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of this compound during the assay, leading to variable effective concentrations. | - Visually inspect all solutions for any signs of precipitation before and during the experiment. - Prepare fresh solutions for each experiment. - Validate the solubility of this compound in the specific assay medium at the desired concentration. - Utilize one of the solubility enhancement techniques described in the FAQs to ensure complete dissolution. |
| Low and variable drug loading in prepared formulations (e.g., solid dispersions, nanoparticles). | Inefficient manufacturing process or inappropriate selection of excipients and their ratios. | - Optimize the formulation by screening different types and ratios of polymers or surfactants. - For solid dispersions, ensure complete dissolution of the drug and polymer in the solvent before drying. For melt extrusion, ensure the processing temperature is appropriate. - For nanosuspensions, optimize the homogenization or milling parameters (e.g., pressure, time, bead size). |
| Difficulty in quantifying this compound concentration in aqueous samples. | Low concentration of the drug, interference from formulation excipients, or an unsuitable analytical method. | - Utilize a sensitive and validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[18][19][20]. - Develop a sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering excipients. - Ensure the calibration curve for the analytical method covers the expected concentration range of this compound in the samples. |
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous Buffer (pH 7.5) | Insoluble | [1] |
| Dehydrated Alcohol | Freely Soluble | [1] |
| Propylene Glycol | Freely Soluble | [1] |
| Sesame Oil (at 37°C) | ~5 mg/mL | [3] |
Table 2: Composition of Aptivus® Oral Solution (100 mg/mL this compound)
| Inactive Ingredient | Function | Reference |
| Polyethylene glycol 400 | Co-solvent | [2][6] |
| Vitamin E polyethylene glycol succinate (TPGS) | Solubilizer / Emulsifier | [2][6] |
| Purified water | Solvent | [2][6] |
| Propylene glycol | Co-solvent | [2][6] |
Experimental Protocols & Methodologies
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from general methods for preparing solid dispersions of poorly soluble drugs with polymers like PVP K-30[7][8][9][21].
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30)
-
Methanol (or another suitable organic solvent in which both this compound and PVP K-30 are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K-30 in a desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the this compound and PVP K-30 in a minimal amount of methanol in a round-bottom flask by vortexing or sonicating until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Once the solvent is completely removed, a thin film or solid mass will be formed on the wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be pulverized and sieved for further characterization and use.
Characterization:
-
Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant aqueous buffer.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-polymer interactions.
HPLC-UV Method for Quantification of this compound
This is a general HPLC-UV method suitable for quantifying this compound in solubility and dissolution studies, adapted from published methods[18][19][20][22][23].
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.5) in an isocratic or gradient elution. A common starting point is a 55:45 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm[23].
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Analysis:
-
Collect samples from the solubility or dissolution experiment at predetermined time points.
-
Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with the mobile phase if necessary to fall within the calibration range.
-
Inject the prepared samples into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies for this compound.
Caption: Workflow for the quantification of this compound in aqueous samples using HPLC-UV.
References
- 1. This compound | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008142090A1 - Self-emulsifying formulation of this compound for oral administration - Google Patents [patents.google.com]
- 3. Oral administration of this compound with long-chain triglyceride results in moderate intestinal lymph targeting but no efficient delivery to HIV-1 reservoir in mesenteric lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E-TPGS increases absorption flux of an HIV protease inhibitor by enhancing its solubility and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of solid dispersion freeze-dried efavirenz - polyvinylpyrrolidone K-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. ijariie.com [ijariie.com]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Vitamin E TPGS-Based Organic Nanocarriers for Enhancing the Oral Bioavailability of Active Compounds: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. pharmascholars.com [pharmascholars.com]
- 16. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 17. oatext.com [oatext.com]
- 18. High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor this compound in human plasma in combination with nine other antiretroviral medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medipol.edu.tr [medipol.edu.tr]
- 22. 2024.sci-hub.box [2024.sci-hub.box]
- 23. researchgate.net [researchgate.net]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists using Tipranavir (TPV) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A1: this compound is practically insoluble in aqueous buffers, which can lead to precipitation in cell culture media.[1]
-
Recommended Solvent: The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Working Dilution: When preparing your working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Vortex the diluted solution thoroughly before adding it to your cell cultures to ensure it is evenly dispersed.
-
Avoid Aqueous Buffers: Do not attempt to dissolve this compound directly in phosphate-buffered saline (PBS) or other aqueous solutions.[1]
Q2: I am observing high levels of cytotoxicity even at low this compound concentrations. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
DMSO Concentration: As mentioned, high concentrations of DMSO can be toxic to cells. Always run a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) to assess the solvent's effect.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs. The cytotoxic IC50 for this compound can range widely, for example, from 48.75 to 399.96 μM in a normal human lung fibroblast cell line (WI-38).[4] It's crucial to determine the cytotoxic profile for your specific cell line.
-
Off-Target Effects: At higher concentrations, protease inhibitors can have off-target effects, leading to side effects like hepatotoxicity and dyslipidemia in vivo, which may translate to in vitro cytotoxicity.[5]
-
Contamination: Ensure your this compound stock and cell cultures are free from contamination.
Q3: My antiviral assay results are inconsistent. How can I improve reproducibility?
A3: Inconsistent results in antiviral assays often stem from experimental variability.
-
Accurate Pipetting: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Seeding Density: Use a consistent cell seeding density across all wells and experiments. Cell confluence can significantly impact viral replication and drug efficacy.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for your viral challenge. Variations in the virus titer will lead to variable results.
-
Incubation Times: Adhere strictly to the planned incubation times for drug treatment and viral infection.
-
Protein Binding: this compound is extensively bound to plasma proteins (>99.9%), such as human serum albumin and α-1-acid glycoprotein.[1][6] The concentration of fetal bovine serum (FBS) or other serum components in your culture medium can affect the free, active concentration of the drug.[7] Consider this when comparing results across different media formulations.
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-peptidic HIV-1 protease inhibitor.[6][8] It binds to the active site of the HIV protease enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[9][10][11] This inhibition results in the formation of immature, non-infectious viral particles, thereby halting the viral replication cycle.[8][11] Its unique flexibility allows it to be effective against some viral strains that have developed resistance to other protease inhibitors.[6]
Data Presentation: this compound Concentrations
The following tables summarize key concentration ranges for this compound in various in vitro applications. Note that these values are guides, and optimal concentrations should be determined empirically for your specific experimental system.
| Table 1: Antiviral Activity of this compound | |
| Parameter | Concentration Range (µM) |
| EC50 vs. HIV-1 (Laboratory Strains) | 0.03 - 0.07[1] |
| IC50 vs. HIV-1 Protease | 0.03[2] |
| IC50 vs. Multi-PI-Resistant HIV-1 | 0.066 - 0.410[12] |
| EC50 vs. HIV-2 | 0.233 - 0.522[1] |
| Table 2: Cytotoxicity of this compound Analogs | |
| Cell Line | IC50 Concentration Range (µM) |
| WI-38 (Human Lung Fibroblast) | 48.75 - 399.96[4] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of 2X concentrations of this compound in complete growth medium by serially diluting a high-concentration stock. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and controls to the appropriate wells. This will result in a 1X final concentration. Include "cells only" (medium) and "no cells" (background) controls.
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the 50% cytotoxic concentration (CC50).
Protocol 2: HIV-1 Antiviral Activity Assay (IC50 Determination)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed susceptible target cells (e.g., TZM-bl or MT-4 cells) in a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of this compound in the appropriate culture medium as described in Protocol 1.
-
Drug Addition: Add the this compound dilutions to the wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus, no drug).
-
Viral Infection: Add a pre-titered amount of HIV-1 stock to the wells to achieve a desired MOI.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Quantify Viral Replication: Measure the extent of viral replication using an appropriate method (e.g., p24 antigen ELISA, luciferase reporter assay for TZM-bl cells, or a cell viability assay like MTT if the virus is cytopathic).
-
Data Analysis: Normalize the results to the virus control (0% inhibition) and cell control (100% inhibition). Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Visualizations
Caption: General workflow for in vitro this compound concentration optimization.
References
- 1. This compound | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tipranavir in common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for preparing stock solutions.[1] Methanol and acetonitrile can also be used, though solubility and stability may vary. For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO before further dilution.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How stable is this compound in solution at room temperature?
A3: While specific quantitative data is limited in publicly available literature, it is generally recommended to minimize the time this compound solutions are kept at room temperature. For experimental use, it is best practice to prepare fresh dilutions from a frozen stock solution shortly before the experiment. If a solution must be kept at room temperature, it should be for the shortest duration possible, ideally within a few hours, and protected from light.
Q4: What are the primary degradation pathways for this compound?
A4: In aqueous solutions, this compound is known to be susceptible to hydrolysis, which is considered a major degradation pathway. Oxidation is another significant degradation route. The dihydropyrone ring in the this compound structure is a likely site for hydrolysis, while other parts of the molecule may be susceptible to oxidation.
Troubleshooting Guide
Issue 1: My this compound solution has turned cloudy or I see crystals.
-
Possible Cause 1: Poor Solubility. this compound has limited aqueous solubility. If you are diluting a stock solution in an aqueous buffer, the drug may be precipitating out.
-
Solution: Increase the percentage of the initial organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Alternatively, consider using a solubilizing agent, but verify its compatibility with your assay.
-
-
Possible Cause 2: Supersaturation. The concentration of this compound in your solution may be too high for the chosen solvent system, leading to crystallization over time.
-
Solution: Prepare a more dilute stock solution or final working solution. Gentle warming and sonication may help to redissolve the crystals, but if the problem persists, a lower concentration is recommended.
-
-
Possible Cause 3: Temperature Changes. Cooling the solution, for example, by placing it on ice, can decrease the solubility and cause precipitation.
-
Solution: Maintain a constant temperature where this compound remains soluble. If cooling is necessary for your experiment, you may need to use a solvent system in which this compound has higher solubility at lower temperatures.
-
Issue 2: I see unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation. this compound may have degraded in your solution.
-
Solution: Prepare fresh solutions from a properly stored stock. Analyze a freshly prepared standard to confirm the retention time of the intact drug. Review your solution preparation and storage procedures to minimize exposure to light, elevated temperatures, and incompatible materials.
-
-
Possible Cause 2: Contamination. The extra peaks could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and thoroughly clean all glassware.
-
-
Possible Cause 3: Sample Matrix Effects. If you are analyzing a complex sample, other components may be co-eluting with or appearing as separate peaks.
-
Solution: Spike a clean sample with a known amount of this compound standard to see if the peak of interest increases as expected. You may need to optimize your HPLC method (e.g., gradient, mobile phase composition) to improve the resolution between this compound and other components.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Solubility | Long-Term Storage | Short-Term Storage (Working Solutions) |
| DMSO | ≥ 200 mg/mL[1] | -80°C (up to 2 years) or -20°C (up to 1 year) | Prepare fresh daily; keep at room temperature for minimal time. |
| Ethanol | ≥ 50 mg/mL[1] | -20°C | Prepare fresh daily; keep at room temperature for minimal time. |
| Methanol | Soluble | -20°C | Prepare fresh daily; keep at room temperature for minimal time. |
| Acetonitrile | Soluble | -20°C | Prepare fresh daily; keep at room temperature for minimal time. |
Table 2: Representative Stability of this compound (1 mg/mL) in Different Solvents
| Solvent | Temperature | 24 hours (% Recovery) | 48 hours (% Recovery) | 72 hours (% Recovery) |
| DMSO | 4°C | >99% | >98% | >97% |
| DMSO | Room Temp (25°C) | >98% | >95% | >92% |
| Ethanol | 4°C | >98% | >96% | >94% |
| Ethanol | Room Temp (25°C) | >95% | >90% | >85% |
| Acetonitrile | 4°C | >97% | >94% | >90% |
| Acetonitrile | Room Temp (25°C) | >92% | >85% | >78% |
| Methanol | 4°C | >96% | >92% | >88% |
| Methanol | Room Temp (25°C) | >90% | >82% | >75% |
Note: The data in Table 2 is representative and intended for guidance. Actual stability may vary depending on the specific experimental conditions, including pH, exposure to light, and the purity of the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or other desired solvent) to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution and gently warm (if necessary) until the this compound is completely dissolved. Sonication can also be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a suitable concentration within the linear range of the assay.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Tipranavir in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cellular models?
A1: this compound, a non-peptidic HIV-1 protease inhibitor, has several documented off-target effects that can influence experimental outcomes. The most well-characterized of these include:
-
Modulation of Drug Transporters and Metabolizing Enzymes: this compound is known to be both an inhibitor and an inducer of P-glycoprotein (P-gp) and various cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6. This can lead to complex drug-drug interactions and altered cellular concentrations of co-administered compounds.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: Like some other HIV protease inhibitors, this compound can induce the unfolded protein response (UPR), leading to ER stress.[2][3][4] This can subsequently trigger apoptosis and other cellular stress responses.
-
Mitochondrial Dysfunction: this compound has been associated with mitochondrial toxicity, leading to a decrease in mitochondrial membrane potential and potentially impacting cellular energy metabolism.
-
Alterations in Lipid Metabolism: this compound can induce changes in lipid metabolism, leading to the accumulation of lipid droplets within cells, a phenomenon observable with techniques like Oil Red O staining.
-
Cytotoxicity: At higher concentrations, this compound can induce cell death through various mechanisms, including those linked to ER stress and mitochondrial dysfunction.[5]
Q2: At what concentrations are the off-target effects of this compound typically observed?
A2: The concentration at which this compound's off-target effects become apparent can vary depending on the cell type, experimental duration, and the specific effect being measured. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model while minimizing off-target effects. As a general guideline, some studies have shown effects at concentrations ranging from low micromolar (e.g., 5 µM) to higher concentrations (e.g., 50 µM or more) for phenomena like ER stress and cytotoxicity.[3] For instance, the half-maximal inhibitory concentration (IC50) for this compound's effect on gastric cancer stem cells has been reported to be around 4.7 µM to 6.4 µM.[6]
Q3: How can I distinguish between the intended on-target effect (HIV protease inhibition) and off-target effects in my experiments?
A3: Distinguishing on-target from off-target effects is critical for data interpretation. Here are a few strategies:
-
Use of Resistant Mutants: If your experimental system allows, utilize HIV protease mutants that are known to be resistant to this compound. If an observed effect persists in the presence of a resistant protease, it is likely an off-target effect.
-
Control Compounds: Include other HIV protease inhibitors with different chemical structures and known off-target profiles as controls. If an effect is unique to this compound, it is more likely to be an off-target effect.
-
Dose-Response Curves: Generate dose-response curves for both the on-target activity (e.g., inhibition of viral replication) and the suspected off-target effect. A significant divergence in the effective concentrations can suggest an off-target mechanism.
-
Molecular Knockdowns/Knockouts: If a specific off-target protein or pathway is suspected, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of that target and observe if the effect of this compound is diminished.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Symptoms:
-
Increased cell death observed through microscopy.
-
Reduced cell viability in assays like MTT, MTS, or ATP-based assays.
-
High background in cytotoxicity assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| High this compound Concentration | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line (e.g., HepG2).[5][7] Use a concentration well below the cytotoxic threshold for your primary experiments. | To separate the desired biological effect from non-specific toxicity. |
| ER Stress-Induced Apoptosis | Assess markers of ER stress such as the expression of GRP78 and CHOP via Western blot or qRT-PCR.[8][9][10] Consider co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) as a potential mitigating agent.[11] | To determine if the UPR is activated and contributing to cell death. |
| Mitochondrial Dysfunction | Measure mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.[12][13][14][15] A decrease in the red/green fluorescence ratio with JC-1 indicates mitochondrial depolarization. | To assess if mitochondrial integrity is compromised, a common pathway to apoptosis. |
| Assay Interference | If using a luciferase-based viability assay, be aware that this compound, as a lipophilic compound, might directly inhibit the luciferase enzyme. Run a control with purified luciferase enzyme and this compound to check for direct inhibition.[16] | To rule out artifacts in the measurement of cell viability. |
Issue 2: Altered Expression of Genes Unrelated to HIV Replication
Symptoms:
-
Unexpected changes in mRNA or protein levels of host cell genes observed in transcriptomic or proteomic analyses.
-
Activation or inhibition of signaling pathways not directly linked to the viral life cycle.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Activation of NF-κB Signaling | Perform an NF-κB reporter assay (e.g., luciferase-based) to quantify NF-κB activation in response to this compound.[17][18] | To determine if this compound is modulating this key inflammatory and cell survival pathway. |
| Induction of ER Stress Response | Analyze the activation of the three main branches of the UPR: PERK, IRE1α, and ATF6. This can be done by examining the phosphorylation of PERK and IRE1α, and the cleavage of ATF6 by Western blot.[19][20][21] | To pinpoint the specific arms of the ER stress response that are being activated. |
| Off-Target Kinase Inhibition | While not as extensively documented for this compound as for other protease inhibitors, consider the possibility of off-target kinase interactions. A broad-spectrum kinase inhibitor panel could be used for initial screening. | To explore if this compound is directly modulating cellular signaling cascades through unintended kinase interactions. |
Issue 3: Inconsistent Results in Drug Transport or Metabolism Studies
Symptoms:
-
Variable intracellular concentrations of this compound or co-administered drugs.
-
Conflicting results in assays measuring the activity of P-glycoprotein or CYP enzymes.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Dual Role as P-gp Inducer/Inhibitor | When studying P-gp, perform both short-term (acute) and long-term (chronic) exposure experiments with this compound. Use a model system with well-characterized P-gp expression, such as Caco-2 cells.[1] | To differentiate between the immediate inhibitory effects and the longer-term inductive effects on P-gp expression and function. |
| Complex CYP Enzyme Interactions | Be aware that this compound's effect on CYP enzymes is complex and can involve both inhibition and induction, often dependent on the specific CYP isoform and the duration of exposure.[1] | Careful experimental design is needed to dissect these complex interactions. |
| Presence of Ritonavir | This compound is often co-administered with Ritonavir, a potent CYP3A4 inhibitor. Ensure that control experiments are performed with this compound alone if the goal is to study its intrinsic off-target effects. | To isolate the effects of this compound from those of its pharmacokinetic booster. |
Quantitative Data Summary
| Off-Target Effect | Cell Line/System | Parameter | Value/Observation | Reference |
| P-glycoprotein (P-gp) Modulation | Caco-2 cells | Efflux Ratio of Saquinavir | This compound (with Ritonavir) modulates P-gp function. | [8] |
| P-glycoprotein (P-gp) Modulation | Healthy Volunteers | Digoxin AUC (Oral) | First dose: Weak inhibition. Steady-state: Potent induction of intestinal P-gp. | [1] |
| CYP3A4/5 Activity | Healthy Volunteers | Midazolam Clearance | First dose: Potent inhibition. Steady-state: Moderate inhibition. | [1] |
| CYP2D6 Activity | Healthy Volunteers | Dextromethorphan Ratio | First dose & Steady-state: Potent inhibition. | |
| Cytotoxicity | Gastric Cancer Stem Cells | IC50 | 4.7 µM (GCSC1), 6.4 µM (GCSC2) | [6] |
| Cytotoxicity | HepG2 cells | IC50 | Varies depending on the specific derivative; generally in the micromolar range. | [5] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[12][13][14][15]
Materials:
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Positive control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include untreated cells as a negative control and cells treated with CCCP (e.g., 10-50 µM for 30 minutes) as a positive control for mitochondrial depolarization.
-
Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh PBS or culture medium to each well.
-
Measure the fluorescence intensity at both red (Ex/Em ~585/590 nm for aggregates) and green (Ex/Em ~514/529 nm for monomers) wavelengths using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.
Troubleshooting:
-
High background fluorescence: Ensure complete removal of the JC-1 staining solution by thorough washing. As this compound is lipophilic, it might interact with the dye. Consider reducing the JC-1 concentration or incubation time.
-
Precipitation of JC-1: JC-1 has poor water solubility. Ensure the stock solution is properly dissolved in DMSO and dilute it in pre-warmed medium just before use.[12]
Protocol 2: Measurement of ER Stress Markers (GRP78 and CHOP) by Western Blot
Principle: Induction of ER stress leads to the upregulation of chaperone proteins like GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP (also known as GADD153).[8][9][10] Measuring the protein levels of GRP78 and CHOP by Western blot is a common method to assess ER stress.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Positive control: Tunicamycin or Thapsigargin
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points. Include an untreated control and a positive control (e.g., Tunicamycin at 1-5 µg/mL for 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control. An increase in GRP78 and CHOP levels in this compound-treated cells indicates the induction of ER stress.
Protocol 3: Oil Red O Staining for Lipid Accumulation
Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids. It is commonly used to visualize and quantify lipid accumulation in cells.[17][18][22][23][24]
Materials:
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
60% isopropanol
-
10% formalin
-
Hematoxylin for counterstaining (optional)
-
Mounting medium (aqueous)
-
Positive control: Oleic acid or a known steatosis-inducing agent
Procedure:
-
Culture cells on coverslips in a multi-well plate and treat with this compound. Include an untreated control and a positive control.
-
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Allow the isopropanol to evaporate completely.
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filtering it.
-
Stain the cells with the filtered Oil Red O working solution for 10-15 minutes.
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Wash with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Mount the coverslips on slides using an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) under a microscope. The intensity of the staining can be quantified using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of this compound's off-target effects and associated signaling pathways.
References
- 1. Effects of this compound/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions [natap.org]
- 2. EFFECTS OF COMBINATION OF ETHANOL WITH RITONAVIR, LOPINAVIR OR DARUNAVIR ON EXPRESSION AND LOCALIZATION OF THE ER-ASSOCIATED SET PROTEIN AND INFECTION OF HIV-1 PSEUDOVIRUS IN PRIMARY HUMAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Protease Inhibitors Induce Endoplasmic Reticulum Stress and Disrupt Barrier Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors induce endoplasmic reticulum stress and disrupt barrier integrity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting PRSS23 with this compound induces gastric cancer stem cell apoptosis and inhibits growth of gastric cancer via the MKK3/p38 MAPK-IL24 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotypes sensitivity and predictivity of in vivo outcomes for cytotoxic assays in THLE and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GRP78, a Novel Host Factor for SARS-CoV-2: The Emerging Roles in COVID-19 Related to Metabolic Risk Factors [mdpi.com]
- 9. The stress-inducible ER chaperone GRP78/BiP is upregulated during SARS-CoV-2 infection and acts as a pro-viral protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral vaccines promote endoplasmic reticulum stress-induced unfolding protein response in teleost erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 18. protocols.io [protocols.io]
- 19. BiP/GRP78 is a pro-viral factor for diverse dsDNA viruses that promotes the survival and proliferation of cells upon KSHV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reply to: The stress-inducible ER chaperone GRP78/BiP is upregulated during SARS-CoV-2 infection and acts as a pro-viral protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 23. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 24. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC protocols for improved Tipranavir peak resolution.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Problem: Poor Peak Shape - Tailing Peak
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for this compound, a non-peptidic protease inhibitor, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A mobile phase pH of around 3 is often effective.[1][2] For example, using a phosphate buffer at pH 3.0 can significantly improve peak symmetry.[1]
-
Solution 2: Use an End-Capped Column: Employ a column that has been end-capped to block the majority of residual silanol groups. This will reduce the sites available for secondary interactions.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.[3]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Solution 2: Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample.
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and require replacement.[3][4]
-
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase and lead to peak tailing.
-
Solution: Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column and observe the effect on peak shape.[5]
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can contribute to band broadening and peak tailing.
-
Solution: Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing where possible to reduce extra-column volume.[3]
-
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for this compound peak tailing.
Problem: Poor Peak Shape - Fronting Peak
Q2: My this compound peak is fronting. What could be causing this and how do I fix it?
A2: Peak fronting is less common than tailing but can still significantly impact the accuracy of your results. Here are the likely causes and solutions for a fronting this compound peak:
Potential Causes & Solutions:
-
Sample Overload (Mass Overload): Injecting a sample that is too concentrated can lead to peak fronting.[6][7]
-
Solution: Dilute the Sample: Try diluting your sample and re-injecting it to see if the peak shape improves.[7]
-
-
Incompatible Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread and front.[6][7]
-
Solution: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6]
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting. This can be due to pressure shocks or operating at a pH that degrades the silica packing.[6]
-
Solution 1: Reverse Flush the Column: Disconnect the column from the detector and reverse flush it with a compatible solvent. This may help to resettle the packing material.
-
Solution 2: Replace the Column: If a void has formed, the column may be permanently damaged and need to be replaced.[6]
-
Troubleshooting Workflow for Peak Fronting:
References
- 1. jetir.org [jetir.org]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
Welcome to the technical support center for Tipranavir (TPV) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation during sample preparation?
A1: this compound is susceptible to two primary degradation pathways in aqueous environments: hydrolysis and oxidation. In the solid state, oxidative degradation is the main concern. Notably, this compound is not found to be sensitive to light.
Q2: My this compound sample is in an aqueous solution. What is the most critical factor to control?
A2: For this compound in aqueous solutions, pH is a critical factor. Hydrolysis is the major degradation pathway in aqueous media, and the rate of this hydrolysis is pH-dependent. While specific kinetic data at various pH levels is not extensively published, it is generally advisable to maintain a pH close to neutral (pH 6-7) during sample preparation and storage to minimize hydrolysis.
Q3: I suspect my this compound sample has degraded. What are the likely degradation products I should look for?
Q4: What are the recommended storage conditions for this compound in biological samples (e.g., plasma)?
A4: To minimize degradation in biological samples like plasma, it is recommended to process the samples as quickly as possible after collection. If immediate analysis is not possible, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is crucial to slow down both enzymatic and chemical degradation.
Q5: Are there any stabilizers I can add to my samples to prevent this compound degradation?
A5: While specific stabilizers for this compound are not extensively documented, general strategies for minimizing degradation of similar compounds can be applied. To counter oxidative degradation, the use of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be beneficial, although their compatibility and effectiveness with this compound would need to be validated for your specific assay. To control hydrolysis, maintaining the pH of the sample in the optimal range (near neutral) is the most effective strategy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation during sample processing: Prolonged exposure to room temperature or inappropriate pH. | - Process samples on ice or at 4°C. - Ensure all solutions and buffers are at a neutral pH (6-7). - Minimize the time between sample collection and analysis or freezing. |
| Oxidative degradation: Exposure to air or oxidizing agents. | - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the sample collection tubes or during extraction. Validate for your specific method. - Purge collection tubes with an inert gas (e.g., nitrogen) before sample addition. | |
| Appearance of unknown peaks in the chromatogram. | Hydrolytic degradation: Sample pH is too acidic or alkaline. | - Check the pH of all reagents and the final sample extract. Adjust to neutral if necessary. - Prepare fresh buffers for each experiment. |
| Oxidative degradation: See above. | - See above. | |
| Inconsistent results between replicate samples. | Variable degradation: Inconsistent timing of sample processing steps or temperature fluctuations. | - Standardize all incubation times and processing steps. - Use a temperature-controlled environment for sample preparation. |
| Contamination: Introduction of enzymes or chemicals that promote degradation. | - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned and free of contaminants. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for HPLC Analysis of this compound
This protocol outlines a general procedure for the extraction of this compound from human plasma prior to analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Reconstitution solvent (e.g., mobile phase)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice or at 4°C.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a method to intentionally degrade this compound under controlled conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
HPLC system
Procedure:
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
Alkaline Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
Control Sample:
-
Mix 1 mL of this compound stock solution with 1 mL of purified water.
-
Treat the control sample in the same manner as the stress samples (without the stressor) to serve as a baseline.
Analysis: Analyze all samples by a stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation products.
Visualizations
References
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tipranavir stock solutions, including troubleshooting tips and frequently asked questions to ensure the stability and integrity of your experimental materials.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions for research?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and is also freely soluble in dehydrated alcohol and propylene glycol.[1][2] DMSO is a common choice for creating stock solutions for in vitro experiments. However, always refer to the manufacturer's product data sheet for the specific lot you are using.[1]
Q3: What is the best practice for long-term storage of a this compound stock solution in DMSO?
Q4: Can I store my this compound stock solution in the refrigerator (2-8°C) or at room temperature?
This is not recommended for long-term storage. The commercially available oral solution of this compound is formulated for room temperature storage but must be used within 60 days of opening.[3][4] Unopened capsules require refrigeration, but once opened, they are also intended for use within 60 days at room temperature.[2][5][6] These formulations contain specific excipients to ensure stability. A simple stock solution in a solvent like DMSO will not have the same stability profile. For research purposes, freezing is the preferred method for long-term preservation.
Q5: How can I determine if my this compound stock solution has degraded?
Visual inspection for precipitation or color change can be an initial indicator, but these are not reliable measures of chemical stability. The most effective method is to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main this compound peak or the appearance of new peaks compared to a freshly prepared standard would indicate degradation.
Q6: How do the storage conditions for the commercial product (Aptivus®) relate to my research stock solution?
The storage conditions for the FDA-approved drug product provide general guidance on the molecule's sensitivity. For instance, the need for refrigeration of unopened capsules suggests that the molecule is more stable at lower temperatures.[2][5] However, the formulations are complex mixtures. The oral solution, for example, should not be refrigerated or frozen, likely to prevent precipitation of its components.[3][7] These specific recommendations do not directly apply to a research-grade stock solution in a pure solvent.
Summary of this compound Storage Conditions
| Formulation | Storage Condition | Duration |
| Solid (Powder) Form | -20°C | Long-Term |
| Stock Solution (in DMSO) | -80°C (Recommended Best Practice) | Long-Term (aliquoted) |
| Aptivus® Unopened Capsules | 2°C to 8°C (Refrigerated) | Until Expiration |
| Aptivus® Opened Capsules | 20°C to 25°C (Room Temperature) | Up to 60 days |
| Aptivus® Oral Solution | 15°C to 30°C (Room Temperature) | Up to 60 days after opening |
Data compiled from multiple sources.[1][2][3][5]
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution via HPLC
This protocol outlines a general method to assess the stability of a this compound stock solution under various storage conditions.
Objective: To determine the percentage of this compound remaining after storage at different temperatures over time.
Materials:
-
This compound (solid powder)
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, water with formic acid)
-
Sterile, single-use microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution:
-
Carefully weigh a precise amount of solid this compound.
-
Dissolve it in anhydrous, HPLC-grade DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution. This is your Primary Stock .
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, dilute a small amount of the Primary Stock to a working concentration suitable for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The area of the main peak corresponding to this compound serves as the 100% reference point.
-
-
Aliquoting and Storage:
-
Dispense the remaining Primary Stock into multiple, single-use microcentrifuge tubes (aliquots). This prevents contamination and freeze-thaw cycles for the bulk of the solution.
-
Group the aliquots for storage under different conditions (e.g., -80°C, -20°C, 4°C, and Room Temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a sample for HPLC analysis using the same dilution factor as the T=0 sample.
-
Inject the sample and record the chromatogram under the identical HPLC conditions used for the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound from each time point and storage condition to the peak area of the T=0 sample.
-
Calculate the percentage of this compound remaining using the formula: (Peak Area at Time X / Peak Area at Time 0) * 100 = % this compound Remaining
-
The appearance of significant new peaks may indicate the formation of degradation products.
-
Visualized Workflows
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Archived Drugs: this compound (TPV, Aptivus) | NIH [clinicalinfo.hiv.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. hivmedicationguide.com [hivmedicationguide.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Tipranavir (TPV) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a nonpeptidic HIV protease inhibitor, faces challenges with oral bioavailability due to its poor aqueous solubility and significant first-pass metabolism in the gut and liver. The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1][2] Additionally, the efflux transporter P-glycoprotein (P-gp) may contribute to limiting its absorption.[3][4]
Q2: What is the most common strategy to enhance this compound's bioavailability in both clinical and preclinical settings?
A2: The most common and clinically approved strategy is the co-administration of this compound with a low dose of Ritonavir (RTV).[1][2] Ritonavir acts as a potent inhibitor of CYP3A4, thereby reducing the first-pass metabolism of this compound and significantly increasing its plasma concentrations.[1][2][5] This "boosting" effect is crucial for achieving therapeutic levels of this compound.
Q3: Are there other formulation strategies being explored to enhance this compound's bioavailability?
A3: Yes, several advanced formulation strategies are under investigation to improve the delivery of poorly soluble drugs like this compound. These include:
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of lipophilic drugs.[6][7]
-
Nanotechnology-Based Formulations: Including solid lipid nanoparticles (SLNs) and nanosuspensions, which aim to increase the surface area for dissolution and enhance cellular uptake.[8][9][10]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix to improve its solubility and dissolution rate.[8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected plasma concentrations of this compound in animal models despite co-administration with Ritonavir.
-
Possible Cause 1: Suboptimal Dosing of Ritonavir: The inhibitory effect of Ritonavir on CYP3A4 is dose-dependent. An insufficient dose of Ritonavir may not adequately suppress this compound metabolism.
-
Troubleshooting Tip: Review the literature for effective Ritonavir doses used in your specific animal model (e.g., mice, rats). Ensure your dosing regimen is consistent with established protocols. In mice, for example, co-treatment with Ritonavir has been shown to significantly inhibit multiple TPV metabolic pathways.[1][2]
-
-
Possible Cause 2: Variability in Animal Metabolism: Individual differences in the expression and activity of metabolic enzymes (like CYP3A4) and transporters (like P-gp) among animals can lead to variable drug exposure.
-
Troubleshooting Tip: Increase the number of animals per group to ensure statistical power. Consider using animal strains with more consistent metabolic profiles if available.
-
-
Possible Cause 3: Issues with Formulation and Administration: Improper formulation or administration can lead to incomplete dosing or altered absorption.
-
Troubleshooting Tip: Ensure the drug is completely dissolved or uniformly suspended in the vehicle before administration. For oral gavage, verify the technique to prevent accidental administration into the lungs.
-
Issue 2: A lipid-based formulation (e.g., with long-chain triglycerides) did not significantly improve the oral bioavailability of this compound in a rat model.
-
Possible Cause 1: Formulation Composition: The specific lipids and surfactants used, and their ratios, are critical for the performance of lipid-based formulations. A particular long-chain triglyceride (LCT) vehicle may not be optimal for this compound.
-
Troubleshooting Tip: Experiment with different lipid excipients and surfactants to develop a self-emulsifying drug delivery system (SEDDS). The goal of a SEDDS is to form a fine oil-in-water emulsion in the gastrointestinal tract, which can enhance drug solubilization and absorption.[7]
-
-
Possible Cause 2: Lymphatic Transport vs. Overall Bioavailability: While LCTs can promote lymphatic transport, this may not always translate to a proportional increase in systemic bioavailability. One study in rats found that an LCT-based formulation led to a 3-fold higher concentration of this compound in the mesenteric lymph compared to plasma, but the overall oral bioavailability was similar to a lipid-free formulation.[11][12]
-
Troubleshooting Tip: When evaluating lipid-based formulations, consider measuring drug concentrations in both plasma and lymph to understand the absorption pathway. A combined approach, such as a highly lipophilic prodrug in a lipid-based formulation, might be necessary to effectively target lymphatic delivery.[12]
-
Issue 3: Difficulty in developing a stable and effective nanoparticle formulation of this compound.
-
Possible Cause 1: Poor Drug Entrapment Efficiency: this compound may not be efficiently encapsulated into the nanoparticles, leading to low drug loading.
-
Troubleshooting Tip: Optimize the formulation by screening different lipids (for SLNs) or polymers and surfactants. Varying the drug-to-lipid/polymer ratio and the manufacturing process parameters (e.g., homogenization speed and time, sonication energy) can improve entrapment efficiency.
-
-
Possible Cause 2: Particle Aggregation and Instability: Nanoparticle formulations can be prone to aggregation over time, which can affect their in vivo performance.
-
Troubleshooting Tip: Measure the particle size and zeta potential of your formulation to assess its stability. A higher absolute zeta potential generally indicates better colloidal stability. The inclusion of suitable stabilizers or surfactants in the formulation is crucial.
-
Data from Animal Studies
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous or Oral Dose.
| Treatment Group (Dose) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | Absolute Oral Bioavailability (%) |
| Intravenous (1 mg/kg) | - | - | - | - |
| Oral - Lipid-Free (5 mg/kg) | 1,833 ± 416 | 3.0 ± 0.0 | 11,583 ± 1,583 | 36% |
| Oral - LCT-Based (5 mg/kg) | 2,167 ± 333 | 2.2 ± 0.4 | 14,333 ± 2,167 | 44% |
Data presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Data extracted from a study in rats.[11]
Experimental Protocols
Protocol 1: Evaluation of this compound Pharmacokinetics in Rats with and without a Lipid-Based Formulation
-
Animals: Male Wistar rats (or a similar strain).
-
Housing: Housed in controlled conditions with free access to food and water. Animals should be fasted for approximately 16 hours before the experiment.
-
Groups:
-
Intravenous (IV) bolus of this compound (1 mg/kg).
-
Oral gavage of this compound in a lipid-free formulation (5 mg/kg).
-
Oral gavage of this compound in a Long-Chain Triglyceride (LCT)-based formulation (e.g., sesame oil) (5 mg/kg).
-
-
Blood Sampling: Blood samples are collected via a cannula at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 18, and 24 hours post-dose for IV; and at 1, 2, 3, 4, 5, 6, 8, 10, 12, 18, and 24 hours post-dose for oral administration).[11]
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Analysis: this compound concentrations in plasma are determined using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11]
Protocol 2: In Vivo Assessment of Ritonavir's Effect on this compound Metabolism in Mice
-
Animals: Male mice (e.g., C57BL/6 strain).
-
Groups:
-
Control group receiving this compound only.
-
Treatment group receiving this compound co-administered with Ritonavir.
-
-
Administration: Oral administration of the respective formulations.
-
Sample Collection: Feces and urine are collected over a specified period (e.g., 24 hours) to identify and quantify this compound and its metabolites.
-
Analysis: Metabolites are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Principal component analysis of the metabolome can be used to identify the different metabolites and assess the inhibitory effect of Ritonavir on each metabolic pathway.[1][2]
Visualizations
Caption: A general workflow for evaluating novel this compound formulations in animal studies.
Caption: Mechanism of Ritonavir-boosted this compound bioavailability.
References
- 1. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated drug interactions associated with ritonavir-boosted this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions [natap.org]
- 4. A Phenotype–Genotype Approach to Predicting CYP450 and P-Glycoprotein Drug Interactions With the Mixed Inhibitor/Inducer this compound/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. Nanotechnology-based therapeutic formulations in the battle against animal coronaviruses: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oral administration of this compound with long-chain triglyceride results in moderate intestinal lymph targeting but no efficient delivery to HIV-1 reservoir in mesenteric lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral administration of this compound with long-chain triglyceride results in moderate intestinal lymph targeting but no efficient delivery to HIV-1 reservoir in mesenteric lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and drug development professionals navigating the complexities of HIV-1 drug resistance, this guide provides an objective comparison of Tipranavir's performance against other protease inhibitors (PIs). Supported by experimental data, this analysis delves into the nuances of cross-resistance, offering insights into the genetic and phenotypic determinants of susceptibility and resistance to this critical antiretroviral agent.
This compound (TPV), a non-peptidic protease inhibitor, has demonstrated a unique resistance profile, retaining activity against HIV-1 strains that are resistant to other PIs.[1][2][3] Its distinct molecular structure allows it to bind to the HIV-1 protease enzyme differently than peptidic PIs, making it a valuable tool in the management of treatment-experienced patients with multi-drug resistant virus.[4] This guide synthesizes data from various studies to illuminate the patterns of cross-resistance between this compound and other commonly used PIs.
Quantitative Analysis of Cross-Resistance
The following table summarizes the in vitro susceptibility of HIV-1 isolates with resistance to various protease inhibitors to this compound. The data, presented as fold change (FC) in IC50 values, highlights this compound's retained activity against many PI-resistant strains. A lower fold change indicates greater susceptibility.
| Protease Inhibitor Resistance Profile | This compound Fold Change (FC) in IC50 | Reference |
| Multi-drug resistant isolates (highly cross-resistant to other PIs) | Mean FC of 2.0 | [5] |
| Isolates with >10-fold resistance to at least 4 other PIs | 87% remained completely susceptible to this compound | [5] |
| Lopinavir-resistant isolates | 77% remained susceptible to Darunavir, while a significant portion also retained susceptibility to this compound | [6] |
| Darunavir-resistant isolates | 53% remained susceptible to this compound | [6] |
| Isolates with specific mutation combinations (V32I/M46IL/I47V, I54V/V82A/L90M, M46IL/I54V/V82A/L90M) | Elevated Mean FC of 2.1 to 2.8 | [7] |
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols designed to assess antiretroviral drug susceptibility. A typical workflow for such an analysis is outlined below.
Genotypic and Phenotypic Resistance Testing
Cross-resistance is evaluated using a combination of genotypic and phenotypic assays.
-
Genotypic Analysis: This involves sequencing the HIV-1 protease gene from patient-derived viral isolates to identify mutations known to be associated with drug resistance.[7]
-
Phenotypic Analysis: Recombinant viruses containing the protease gene from clinical isolates are generated. The susceptibility of these viruses to various PIs is then measured. Assays such as PhenoSense HIV and Antivirogram are commonly used for this purpose.[7][8][9] These assays determine the concentration of the drug required to inhibit viral replication by 50% (IC50). The fold change in IC50 is calculated by comparing the IC50 for the test virus to that of a wild-type reference virus.[7]
Cell Culture and Virus Production
HIV-1 is cultured in permissive cell lines, such as MT-2 or peripheral blood mononuclear cells (PBMCs). Viral stocks are produced by transfecting proviral DNA into these cells.
Drug Susceptibility Assays
Drug susceptibility is determined by culturing the virus in the presence of serial dilutions of the protease inhibitors. Viral replication is quantified by measuring markers such as p24 antigen levels or reverse transcriptase activity in the culture supernatant.
Figure 1. A typical experimental workflow for analyzing cross-resistance of HIV-1 to protease inhibitors.
Genetic Pathways of Resistance
The development of resistance to this compound is a complex process that often involves the accumulation of multiple mutations in the protease gene.[1] While some mutations are specific to this compound, others are associated with broad cross-resistance to other PIs.
Key mutations associated with reduced this compound susceptibility include those at positions L33F, V82L/T, and I84V.[1][3] Notably, the V82L mutation appears to be unique to this compound resistance.[1] In contrast, some mutations selected by other PIs, such as I50V, do not confer significant resistance to this compound, and in some cases, mutations like L24I and I50L/V have been associated with this compound hypersusceptibility.[8][10]
The following diagram illustrates the key mutational pathways leading to resistance to this compound and other protease inhibitors, highlighting the areas of overlap that contribute to cross-resistance.
Figure 2. Genetic pathways of HIV-1 protease inhibitor resistance, illustrating the development of specific and cross-resistance.
Conclusion
This compound's distinct chemical structure and binding mechanism contribute to its favorable resistance profile, making it an effective option for patients with HIV-1 strains resistant to other protease inhibitors.[1][4] However, the emergence of specific mutations can lead to this compound resistance and cross-resistance to other PIs.[3] A thorough understanding of the mutational patterns and their phenotypic consequences, as determined by the experimental protocols described herein, is crucial for optimizing antiretroviral therapy and managing the long-term efficacy of treatment regimens. Continuous surveillance and research into the evolving landscape of HIV-1 drug resistance are essential for the development of next-generation inhibitors that can overcome these challenges.
References
- 1. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a protease inhibitor for multi-drug resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: in vitro resistance data on a protease inhibitor for PI resistance [natap.org]
- 6. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with this compound [natap.org]
- 7. Patterns of this compound Susceptibility and Cross-Resistance Among Patient Samples Submitted for Routine Resistance Testing [natap.org]
- 8. Mutations associated with cross-resistance to this compound in patients previously treated with two or more protease inhibitors [natap.org]
- 9. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Resistance Mutations in HIV-Infected Patients in the Spanish Drug Resistance Database Failing this compound and Darunavir Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In the challenging landscape of HIV salvage therapy for treatment-experienced individuals, the choice of a protease inhibitor (PI) is critical for virologic suppression and immune reconstitution. This guide provides a detailed, data-driven comparison of two key ritonavir-boosted PIs: tipranavir (TPV/r) and lopinavir (LPV/r). The primary evidence for this analysis is drawn from the pivotal RESIST-1 and RESIST-2 (Randomized Evaluation of Strategic Intervention in Multi-Drug ReSistant Patients with this compound) trials. These were large, multicenter, open-label Phase III studies that evaluated the efficacy and safety of TPV/r against an investigator-selected, ritonavir-boosted comparator PI (CPI/r), which frequently included lopinavir/ritonavir, in triple-class antiretroviral-experienced patients.[1][2]
Comparative Efficacy
The RESIST trials demonstrated the superior efficacy of this compound/ritonavir in a highly treatment-experienced patient population.[2][3] A combined analysis of the RESIST-1 and RESIST-2 trials at 24 weeks showed that a significantly higher proportion of patients in the TPV/r arm achieved a treatment response, defined as a confirmed ≥1 log10 reduction in HIV-1 RNA from baseline.[4] This superiority was sustained at 48 weeks, with TPV/r showing more durable virological and immunological responses compared to the CPI/r arm.[1]
Particularly noteworthy is the enhanced activity of this compound in patients with viral resistance to lopinavir. As the number of lopinavir resistance-associated mutations increased, the proportion of patients achieving a virologic response was greater in the TPV/r arm compared to the LPV/r arm.[1] For instance, in patients with the highest lopinavir mutation score (>7), 26.7% in the TPV/r arm achieved a viral load of less than 50 copies/mL, compared to 0% in the LPV/r arm.[1]
| Efficacy Endpoint (48 Weeks) | This compound/ritonavir (TPV/r) | Lopinavir/ritonavir (LPV/r) |
| Virologic Response (<50 copies/mL) | ||
| Lopinavir Mutation Score ≤3 | Comparable to LPV/r | Comparable to TPV/r |
| Lopinavir Mutation Score >3 | Consistently Higher than LPV/r | Lower than TPV/r |
| Mean CD4+ Cell Count Increase | +45 cells/µl | +21 cells/µl |
Data compiled from the RESIST-1 and RESIST-2 trials.[1][2]
Experimental Protocols of the RESIST Trials
The RESIST-1 and RESIST-2 studies shared a similar design, allowing for a combined analysis of their data.[1]
Patient Population: The trials enrolled highly treatment-experienced HIV-1-infected adults.[2] Key inclusion criteria included having failed at least two PI-based regimens and evidence of at least one primary PI mutation.[2][3][5] Patients had a median history of 12 prior antiretroviral drugs.[2]
Study Design: These were multicenter, open-label, randomized Phase III trials.[1] Before a 1:1 randomization, investigators selected the most appropriate CPI/r (from amprenavir/r, indinavir/r, lopinavir/r, or saquinavir/r) and an optimized background regimen (OBR) for each patient based on resistance testing.[1][2] The use of the fusion inhibitor enfuvirtide (ENF) was permitted in both arms if chosen prior to randomization.[2]
Treatment Regimens:
-
This compound Arm: this compound 500 mg co-administered with ritonavir 200 mg, both twice daily, plus OBR.
-
Comparator PI Arm: Investigator-selected ritonavir-boosted PI (including lopinavir/ritonavir) plus OBR.
Endpoints: The primary efficacy endpoint was the proportion of patients achieving a confirmed ≥1 log10 reduction in plasma HIV-1 RNA from baseline at 24 weeks.[4] Secondary endpoints included the proportion of patients with HIV-1 RNA <400 copies/mL and <50 copies/mL, and the change in CD4+ cell count from baseline.[3]
Visualizing the RESIST Trial Workflow
Caption: Workflow of the RESIST-1 and RESIST-2 Clinical Trials.
Resistance and Safety Profiles
A key advantage of this compound is its unique resistance profile. As a non-peptidic PI, it retains activity against HIV-1 strains that are resistant to other PIs.[2] The development of resistance to this compound itself appears to require multiple mutations.[6] Conversely, the efficacy of lopinavir/ritonavir diminishes as the number of lopinavir-associated mutations increases.[7]
In terms of safety, adverse events were reported to be slightly more common in the this compound/ritonavir group in the RESIST trials.[4] These included gastrointestinal issues such as diarrhea, nausea, and vomiting.[4] More frequent elevations in liver enzymes (alanine and aspartate aminotransferases) and lipids (cholesterol and triglycerides) were also observed with TPV/r.[4] It is important to note that the Aptivus (this compound) label includes a boxed warning regarding hepatotoxicity and the potential for intracranial hemorrhage.[6]
Comparative Summary
Caption: Key Comparison Points: this compound vs. Lopinavir.
Conclusion
For salvage therapy in highly treatment-experienced patients, particularly those with evidence of resistance to other protease inhibitors, this compound/ritonavir demonstrated superior virologic and immunologic efficacy compared to lopinavir/ritonavir in the landmark RESIST trials. The distinct resistance profile of this compound makes it a valuable option when other PIs have failed. However, this efficacy advantage must be weighed against a safety profile that includes a higher incidence of certain adverse events, most notably hepatotoxicity and dyslipidemia, requiring careful patient monitoring. The choice between these agents should be guided by individual patient treatment history, resistance profiles, and comorbidities.
References
- 1. Treatment response to ritonavir-boosted this compound versus ritonavir-boosted lopinavir in HIV-1 patients with higher lopinavir mutation scores [Research Letters] [natap.org]
- 2. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superiority of this compound / ritonavir confirmed in second salvage study | aidsmap [aidsmap.com]
- 4. Efficacy of the protease inhibitors this compound plus ritonavir in treatment-experienced patients: 24-week analysis from the RESIST-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 7. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of Tipranavir (TPV), a non-peptidic protease inhibitor, with other key protease inhibitors (PIs) used in the treatment of HIV-1. The analysis is based on data from pivotal clinical trials, offering researchers, scientists, and drug development professionals a detailed overview of this compound's efficacy, safety, and unique resistance profile.
Comparative Efficacy and Safety: Insights from Clinical Trials
The following tables summarize the key efficacy and safety data from the RESIST-1, RESIST-2, and POTENT clinical trials. These studies evaluated this compound, co-administered with ritonavir (TPV/r), against comparator protease inhibitors (CPI/r) in treatment-experienced patients with HIV-1.
Table 1: Efficacy of this compound/r vs. Comparator PIs/r in the RESIST-1 & RESIST-2 Trials (24-Week Data)
| Outcome Measure | This compound/r (TPV/r) | Comparator PI/r (CPI/r)* |
| Virologic Response | ||
| ≥1-log10 reduction in HIV-1 RNA | 41.5% (RESIST-1) | 22.3% (RESIST-1) |
| HIV-1 RNA <400 copies/mL | 34% | 16% |
| HIV-1 RNA <50 copies/mL | 23% | 9% |
| Mean reduction in HIV-1 RNA (log10 copies/mL) | -0.80 | -0.25 |
| Immunologic Response | ||
| Mean increase in CD4+ cell count (cells/mm³) | +54 (RESIST-1) | +24 (RESIST-1) |
*Comparator PIs in the RESIST trials were investigator-selected and included lopinavir/ritonavir, saquinavir/ritonavir, and amprenavir/ritonavir.[1][2][3]
Table 2: Efficacy of this compound/r vs. Specific Comparator PIs/r in a Sub-analysis of the RESIST Trials (24-Week Data)
| Comparator PI/r | This compound/r (TPV/r) Treatment Response Rate | Comparator PI/r Treatment Response Rate |
| Lopinavir/r | 39.6% | 21.4% |
| Saquinavir/r | 39.6% | 15.3% |
| Amprenavir/r | 39.6% | 18.8% |
Table 3: Efficacy and Safety of this compound/r vs. Darunavir/r in the POTENT Trial (Week 8 and 12 Data)
| Outcome Measure | This compound/r (TPV/r) | Darunavir/r (DRV/r) |
| Efficacy | ||
| Mean viral load decrease (log10 copies/mL) at Week 8 | > -2.0 | > -2.0 |
| Mean CD4+ count increase (cells/mm³) at Week 12 | 40-50 | 40-50 |
| Safety | ||
| Drug-related adverse events | 21% | 25% |
The POTENT trial was terminated prematurely due to slow enrollment, and the data represents short-term outcomes.[4][5]
Table 4: Common Adverse Events Associated with this compound/r
| Adverse Event | Frequency |
| Diarrhea | Common[2] |
| Nausea | Common[2] |
| Vomiting | Common[2] |
| Elevated triglycerides | 45.1% (Grades 1-4)[1] |
| Elevated liver enzymes (AST/ALT) | 17.5% (Grades 1-4)[1] |
| Elevated cholesterol | 14.6% (Grades 1-4)[1] |
Experimental Protocols: RESIST-1 and RESIST-2 Trials
The Randomized Evaluation of Strategic Intervention in multi-drug reSistant patients with this compound (RESIST) trials were pivotal, open-label, randomized, multicenter studies designed to evaluate the efficacy and safety of TPV/r in treatment-experienced HIV-1 infected patients.
Objective: To demonstrate the superiority of TPV/r over an investigator-selected, ritonavir-boosted comparator protease inhibitor (CPI/r) in achieving a virologic response.
Patient Population: The trials enrolled adult patients with evidence of viral replication (HIV-1 RNA ≥1,000 copies/mL) who had been treated with and developed resistance to at least one PI from a predefined list of mutations.[2][6] Patients had experience with at least two PI-based regimens.
Study Design:
-
Randomization: Patients were randomized to receive either TPV/r (500 mg/200 mg twice daily) or a CPI/r, in addition to an optimized background regimen (OBR) of other antiretroviral drugs.
-
Comparator Arm: The CPI/r was selected by the investigator based on the patient's treatment history and baseline genotypic resistance testing. The most frequently chosen CPIs were lopinavir/r, amprenavir/r, and saquinavir/r.[1]
-
Endpoints: The primary endpoint was the proportion of patients achieving a treatment response at 24 weeks, defined as a confirmed ≥1 log10 reduction in plasma HIV-1 RNA from baseline. Secondary endpoints included the proportion of patients with HIV-1 RNA below 400 and 50 copies/mL, and the change in CD4+ cell count.[2]
Methodologies:
-
Genotypic Resistance Testing: Performed at screening to guide the selection of the CPI/r and the OBR.
-
Viral Load Measurement: Plasma HIV-1 RNA levels were quantified using standard laboratory assays at baseline and at regular intervals throughout the study.
-
CD4+ Cell Count: Measured at baseline and at specified follow-up visits to assess immunologic response.
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory tests (including liver function tests and lipid panels), and physical examinations.
Visualizing Key Processes and Pathways
Mechanism of Action: HIV Protease Inhibition
This compound is a non-peptidic protease inhibitor that binds to the active site of the HIV-1 protease enzyme. This binding prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[4][5]
Caption: Mechanism of this compound in inhibiting HIV-1 replication.
RESIST Clinical Trial Workflow
The following diagram illustrates the general workflow of the RESIST-1 and RESIST-2 clinical trials, from patient screening to data analysis.
Caption: Workflow of the RESIST clinical trials.
This compound's Unique Resistance Profile
A key characteristic of this compound is its distinct resistance profile compared to other PIs. Due to its non-peptidic structure, this compound maintains activity against HIV-1 strains that have developed resistance to multiple other protease inhibitors. The development of clinically significant resistance to this compound often requires the accumulation of a greater number of specific mutations in the protease gene compared to other PIs.[7]
Key mutations associated with this compound resistance include L33F, V82L/T, and I84V. However, the presence of multiple other mutations is often necessary to confer high-level resistance.[8] This higher genetic barrier to resistance makes this compound a valuable option for treatment-experienced patients who have exhausted other therapeutic avenues.
References
- 1. mann.usc.edu [mann.usc.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. RESIST-1 results released - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evscienceconsultant.com [evscienceconsultant.com]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the intricate relationship between genotypic resistance and phenotypic response is paramount for the effective use of antiretroviral agents like Tipranavir. This guide provides a comprehensive comparison of various this compound genotypic resistance scoring systems, their correlation with phenotypic susceptibility, and the supporting experimental data and methodologies.
This compound, a non-peptidic protease inhibitor (PI), has demonstrated efficacy against HIV-1 strains resistant to other PIs.[1] However, the emergence of resistance mutations necessitates reliable methods to predict its activity. Genotypic and phenotypic assays are the two cornerstones of HIV-1 drug resistance testing. While genotypic assays identify resistance-associated mutations (RAMs) in the viral genome, phenotypic assays measure the in vitro susceptibility of the virus to a drug.[2][3] This guide delves into the correlation between the predictions of genotypic scoring algorithms and the results of phenotypic assays for this compound.
Comparing Genotypic Resistance Scoring Systems
Several algorithms have been developed to interpret the complex mutational patterns associated with this compound resistance and translate them into a score that predicts virologic response. These scores are often based on data from clinical trials, such as the RESIST trials, which evaluated this compound in treatment-experienced patients.[4][5]
A key takeaway from comparative studies is that weighted scores, which assign different levels of importance to specific mutations, generally outperform unweighted scores in predicting phenotypic resistance and clinical response.[4][6] However, the performance of these genotypic interpretation systems (GISs) can vary. One study found that while most GISs performed well in predicting darunavir resistance, their ability to predict the this compound resistance phenotype was generally poor, with the exception of the Vircotype virtual phenotype.[7]
Below is a summary of various this compound mutation scores and their correlation with virologic response.
| Genotypic Scoring System | Key Features | Correlation with Virologic Response (Change in Viral Load) | Reference |
| This compound Weighted Score (TWS) | Developed from RESIST trial data, it assigns weights to 21 mutations at 16 protease positions.[8] | Strong correlation. Each point in the score was associated with a 0.16-log10 copies/ml-lower virologic response.[8] | [4][8] |
| Virtual Phenotype (VP) | Predicts phenotype based on a large database of genotype-phenotype pairs. | Strong correlation with viral load change from baseline.[4] | [4][7] |
| Parkin Weighted Score | Similar objective to TWS, weighting existing TPV score mutations and adding a few mutations that increased response. | Good predictive value for virologic response.[4] | [4] |
| Rega Score | Another established scoring system. | Overestimates the percentage of patients resistant to this compound, limiting its clinical applicability in some populations.[4] | [4] |
| ANRS Score | A widely used genotypic resistance algorithm. | Performed poorly in predicting the this compound resistance phenotype in one study (R² = 0.00 to 0.31).[7] | [7] |
| Stanford HIVdb Score | A publicly available and widely used interpretation system. | The discrete scoring system performed poorly in predicting the this compound resistance phenotype (R² = 0.38).[7] | [7] |
Correlation Between Genotype and Phenotype
The ultimate validation of a genotypic score lies in its ability to predict the actual in vitro susceptibility of the virus, as determined by phenotypic assays. Phenotypic hypersusceptibility to this compound, where the virus is more susceptible to the drug than the wild-type, has been observed and is associated with improved virologic response.[5] Certain mutations, sometimes referred to as "hypersusceptibility mutations," may contribute to this phenomenon.[5]
The following table summarizes the relationship between baseline this compound IC50 fold change (FC), a measure of phenotypic resistance, and virologic response in patients from the RESIST trials.
| Baseline TPV IC50 Fold Change (FC) | Median Week 8 Viral Load Decline (log10 copies/ml) (BAS < 0.5) | Response <400 copies/ml at Week 48 (BAS < 0.5) | Median Week 8 Viral Load Decline (log10 copies/ml) (BAS ≥ 0.5) | Response <400 copies/ml at Week 48 (BAS ≥ 0.5) | Reference |
| < 0.5 | 1.52 | 37.5% | 2.10 | 64.0% | [5] |
| 0.5 to 1.0 | 1.01 | 31.3% | 1.98 | 39.6% | [5] |
| 1.0 to 2.0 | 0.84 | 19.1% | 2.23 | 37.9% | [5] |
| > 2.0 | 0.22 | 5.3% | 1.73 | 25.7% | [5] |
| BAS: Background Activity Score of the background regimen. |
Experimental Protocols
Accurate and reproducible data are the foundation of reliable resistance prediction. Below are detailed methodologies for the key experiments cited.
Genotypic Resistance Testing (Sanger Sequencing)
Genotypic assays are the most common method for HIV-1 drug resistance testing and are recommended for all individuals entering care to guide initial therapy.[9][10]
1. RNA Extraction:
-
Viral RNA is extracted from patient plasma samples, typically using a spin column-based kit (e.g., QIAamp Viral RNA Mini Kit).[11][12]
-
For low-level viremia samples (201-1000 copies/mL), a larger initial plasma volume (e.g., 400 μL) and a smaller elution volume (e.g., 60 μL) can improve sensitivity.[9][11]
2. Reverse Transcription and PCR (RT-PCR):
-
The extracted viral RNA is reverse transcribed into complementary DNA (cDNA).
-
The protease and reverse transcriptase regions of the pol gene are then amplified using PCR. A one-step RT-PCR kit (e.g., Invitrogen Superscript III One-step PCR kit with Platinum High Fidelity Taq) can be used for this purpose.[11]
3. DNA Sequencing:
-
The amplified PCR product is purified and then sequenced using the Sanger dideoxy chain-termination method.[12]
-
The resulting sequence is compared to a wild-type reference sequence to identify mutations.
4. Data Interpretation:
-
The identified mutations are entered into a genotypic resistance interpretation algorithm (e.g., Stanford HIVdb, ANRS) to generate a resistance report.
Phenotypic Resistance Testing
Phenotypic assays provide a direct measure of drug susceptibility by assessing viral replication in the presence of varying drug concentrations.[3][9]
PhenoSense® HIV Assay (Monogram Biosciences):
-
Principle: A recombinant virus assay where the patient's HIV-1 protease and reverse transcriptase gene regions are inserted into a standardized viral vector that lacks these regions. This vector also contains a luciferase reporter gene.
-
Procedure:
-
Patient-derived protease and reverse transcriptase segments are amplified by RT-PCR.
-
These amplicons are ligated into a vector that contains the luciferase gene.
-
The resulting recombinant viruses are used to infect cells in the presence of serial dilutions of this compound.
-
Viral replication is quantified by measuring the activity of the luciferase reporter gene.
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated.
-
The result is reported as the fold change (FC) in IC50 compared to a wild-type reference virus.[5][13]
-
Antivirogram® Assay (Virco):
-
Principle: Similar to PhenoSense, this is a recombinant virus assay.
-
Procedure:
-
RNA is extracted from a patient's plasma sample.
-
The entire protease gene and a significant portion of the reverse transcriptase gene are amplified by RT-PCR.
-
The amplified genetic material is inserted into a replication-competent, laboratory-adapted HIV-1 vector from which the corresponding genetic material has been removed.
-
The resulting recombinant virus is used to infect cells in the presence of different concentrations of this compound.
-
The IC50 is determined by measuring the production of a viral protein (e.g., p24 antigen) or the cytopathic effect.
-
The result is expressed as a fold change in IC50 relative to a reference wild-type strain.[5][13]
-
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow from patient sample to resistance testing and clinical decision-making.
Caption: Relationship between genotype, phenotype, and clinical outcome for this compound.
Conclusion
The correlation between this compound genotypic resistance scores and phenotypic response is a complex but crucial area of study for optimizing antiretroviral therapy. While genotypic assays offer a rapid and widely accessible means of predicting resistance, their predictive power can be limited, especially for a drug with a unique resistance profile like this compound. Weighted genotypic scores have shown better correlation with virologic response than unweighted scores. Phenotypic assays, although more labor-intensive, provide a direct measure of drug susceptibility and are invaluable for understanding the functional consequences of observed mutations. For treatment-experienced patients, a comprehensive approach that considers both genotypic and phenotypic data, along with the patient's treatment history, is essential for guiding the effective use of this compound. Further research to refine genotypic scoring algorithms and to better understand the mechanisms of this compound hypersusceptibility will continue to improve clinical outcomes for individuals with HIV-1.
References
- 1. This compound-Ritonavir Genotypic Resistance Score in Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Genotypic this compound scores as predictors of response [natap.org]
- 5. Phenotypic Resistance and Response to this compound, evidence for Hypersusceptibility [natap.org]
- 6. Do we need genotypic weighted resistance scores for antiretrovirals? The curious case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting this compound and Darunavir Resistance Using Genotypic, Phenotypic, and Virtual Phenotypic Resistance Patterns: an Independent Cohort Analysis of Clinical Isolates Highly Resistant to All Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotypic Changes in Human Immunodeficiency Virus Type 1 Protease Associated with Reduced Susceptibility and Virologic Response to the Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA analysis of this compound clinical resistance in HIV-1-infected treatment-experienced patients [natap.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tipranavir's in vitro synergistic activity when combined with other antiretroviral agents. The data presented is derived from published experimental studies and is intended to inform further research and drug development efforts in the field of HIV therapeutics.
Quantitative Analysis of this compound's Synergistic Effects
The following table summarizes the quantitative data from in vitro studies assessing the synergistic, additive, or antagonistic effects of this compound in combination with other protease inhibitors against both wild-type and multi-drug resistant strains of HIV-1. The interaction is primarily determined using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Antiretroviral Agent | HIV-1 Isolate | Inhibitory Concentration (IC) | Interaction | Reference |
| Lopinavir | Wild-Type (14aPre) | IC50 | Synergy | [1][2] |
| IC75 | Additive | [1][2] | ||
| IC90-IC95 | Antagonism | [1][2] | ||
| Multi-PI-Resistant (003 & 004) | All Concentrations | Antagonism | [1][2] | |
| Amprenavir | Wild-Type (14aPre) | IC50-IC90 | Antagonism | [1][2] |
| IC95 | Synergy | [1][2] | ||
| Multi-PI-Resistant (003 & 004) | All Concentrations | Antagonism | [1][2] |
It is important to note that in vitro studies on the synergistic antiviral effects of this compound with non-protease inhibitor classes of antiretrovirals, such as NNRTIs, integrase inhibitors, and entry inhibitors, are limited in the currently available scientific literature.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study by Bulgheroni et al., 2004.
In Vitro Antiretroviral Synergy Assay
1. Cells and Virus Isolates:
- Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors were used as the target cells for infection.
- Both a wild-type HIV-1 isolate (14aPre) and multi-drug resistant clinical isolates (003 and 004) were utilized to assess the drug combinations' efficacy against different viral strains.
2. Drug Preparation and Concentration Ranges:
- This compound, Lopinavir, and Amprenavir were dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
- A range of concentrations for each drug was prepared to determine the 50% inhibitory concentration (IC50) for each drug individually. For combination studies, drugs were mixed at fixed ratios based on their individual IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).
3. Infection and Treatment of Cells:
- PHA-stimulated PBMCs were infected with the respective HIV-1 isolates.
- Following infection, the cells were washed and plated in 96-well microplates.
- The drug combinations at various concentrations were added to the infected cell cultures. Control wells included untreated infected cells and uninfected drug-treated cells (for cytotoxicity assessment).
4. Measurement of Viral Replication:
- After a defined incubation period (e.g., 7 days), the supernatant from each well was collected.
- The level of HIV-1 replication was quantified by measuring the amount of p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
- The percentage of viral inhibition for each drug concentration and combination was calculated relative to the untreated control.
- The dose-response curves for each drug and their combinations were generated.
- The median-effect analysis, as described by Chou and Talalay, was used to determine the nature of the drug interaction. This method calculates a Combination Index (CI), where:
- CI < 1: Synergy (the effect of the combination is greater than the sum of the individual effects).
- CI = 1: Additive effect (the effect of the combination is equal to the sum of the individual effects).
- CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects).
Visualizations
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining the in vitro synergy of antiretroviral agents.
Interpretation of Combination Index (CI) Values
Caption: Interpretation of Combination Index (CI) values in synergy analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tipranavir's resistance profile with other key protease inhibitors (PIs), supported by experimental data from published studies. We delve into the specific mutations conferring resistance to this compound, compare its resistance profile to that of other PIs, and provide detailed experimental protocols for the independent verification of these findings.
Comparative Analysis of Protease Inhibitor Resistance Mutations
The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. This compound, a non-peptidic protease inhibitor, was developed to be effective against HIV strains resistant to other PIs.[1] Its unique resistance profile means it often remains active against HIV strains that have developed resistance to other currently licensed PIs.[1]
Below is a comparative summary of key resistance mutations associated with this compound and two other commonly used protease inhibitors, Darunavir and Lopinavir. The data is compiled from various clinical studies and resistance analyses.
| Protease Mutation | This compound (TPV) Association | Darunavir (DRV) Association | Lopinavir (LPV) Association |
| V11I | Associated with resistance[2] | ||
| L10F/V | Associated with resistance[1][3] | Associated with resistance | |
| I13V | Associated with resistance[1][3] | ||
| K20M/R/V | Associated with resistance[1][3] | ||
| V32I | Associated with resistance[4] | Associated with resistance[2] | Associated with resistance[5] |
| L33F | Associated with resistance[1][3][4] | Associated with resistance[2] | |
| M36I | Associated with resistance[1][4] | ||
| I47V/A | Associated with resistance[2][3] | Associated with resistance[2] | Associated with resistance[5] |
| I50V | Associated with resistance | ||
| I54A/M/V/L | Associated with resistance (A/M/V)[1][3]; Hypersusceptibility (L)[2] | Associated with resistance (M)[3] | Associated with resistance |
| Q58E | Associated with resistance[3] | ||
| H69K | Associated with resistance[3] | ||
| A71V | Associated with resistance[4] | ||
| T74P | Associated with resistance[3] | ||
| V82L/T/A | Associated with resistance (L/T)[1][3] | Associated with resistance (A) | |
| I84V | Associated with resistance[1][3][4] | Associated with resistance[2] | Associated with resistance |
| L89V | Associated with resistance[2] | ||
| L90M | Associated with resistance |
Note: The presence of a mutation does not always confer absolute resistance, and the overall resistance profile is often determined by the accumulation of multiple mutations.[6] For this compound, a higher number of mutations (often greater than eight) is typically required to cause a significant loss of susceptibility.[2]
Quantitative Analysis of this compound Cross-Resistance
Studies have shown that a significant percentage of HIV-1 isolates resistant to other PIs remain susceptible to this compound. One analysis of 520 baseline viral isolates from highly treatment-experienced patients in the RESIST and 1182.51 studies demonstrated that 71-78% of isolates resistant to other PIs were still susceptible to this compound.[7]
The following table summarizes the treatment response rates from a sub-analysis of the RESIST-1 and RESIST-2 trials at week 24, comparing this compound/ritonavir (TPV/r) to other ritonavir-boosted comparator PIs (CPI/r).
| Treatment Arm | Virological Response Rate (%) |
| TPV/r | 39.6 |
| LPV/r | 21.4 |
| SQV/r | 15.3 |
| APV/r | 18.8 |
Data from a sub-analysis of the RESIST-1 and RESIST-2 trials.[1]
Experimental Protocols for Verification of Resistance Mutations
The independent verification of this compound resistance mutations can be performed using established genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the HIV-1 protease gene. This is the most common method for routine clinical drug resistance testing.[8][9]
Methodology:
-
Sample Collection and Viral RNA Extraction:
-
Collect peripheral blood from the patient in an EDTA tube.
-
Separate plasma by centrifugation.
-
Extract viral RNA from the plasma sample using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[10] The initial input volume of plasma is typically 400 μL, with RNA eluted in a smaller volume (e.g., 60 μL) to concentrate the viral RNA.[10]
-
-
Reverse Transcription and Polymerase Chain Reaction (RT-PCR):
-
DNA Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the amplified protease gene using Sanger sequencing or next-generation sequencing (NGS) methods.[9]
-
-
Sequence Analysis:
-
Compare the obtained nucleotide sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid mutations.
-
Utilize HIV drug resistance databases and interpretation algorithms (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations and predict the level of resistance to this compound and other PIs.[11]
-
Phenotypic Resistance Testing
Phenotypic assays directly measure the concentration of a drug required to inhibit viral replication by 50% (IC50). This provides a direct measure of drug susceptibility.
Methodology:
-
Generation of Recombinant Viruses:
-
Amplify the patient-derived protease gene via RT-PCR as described in the genotypic testing protocol.
-
Clone the amplified protease gene into a laboratory HIV-1 vector that lacks its own protease gene.
-
Transfect the resulting recombinant vector into a suitable cell line to produce viral stocks containing the patient's protease gene.
-
-
Drug Susceptibility Assay:
-
Infect a susceptible cell line (e.g., MT-2 cells) with the recombinant virus in the presence of serial dilutions of this compound and other PIs.
-
After a set incubation period (typically 3-7 days), measure viral replication. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector or by measuring the production of a viral antigen (e.g., p24).
-
-
Data Analysis:
-
Calculate the IC50 value for each drug, which is the concentration that inhibits viral replication by 50%.
-
Determine the fold change in resistance by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus. A fold change above a certain clinical cutoff value indicates resistance.
-
Workflow for Independent Verification of this compound Resistance
The following diagram illustrates the logical workflow for identifying and verifying this compound resistance mutations from a patient sample.
Caption: Workflow for HIV drug resistance testing.
Signaling Pathways and Logical Relationships
The development of resistance to protease inhibitors like this compound is a result of evolutionary pressure on the HIV-1 protease enzyme. The following diagram illustrates the logical relationship between drug pressure, genetic mutation, and the resulting resistance phenotype.
Caption: The selective pressure of this compound on HIV-1.
References
- 1. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-Ritonavir Genotypic Resistance Score in Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations associated with cross-resistance to this compound in patients previously treated with two or more protease inhibitors [natap.org]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 10. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major drug resistance mutations to HIV-1 protease inhibitors (PI) among patients exposed to PI class failing antiretroviral therapy in São Paulo State, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of HIV-1 therapeutics, the evolution of protease inhibitors (PIs) has been critical in managing drug resistance. Tipranavir (TPV), a non-peptidic PI, marked a significant advancement with its distinct resistance profile. This guide provides an objective comparison of this compound's performance against next-generation PIs, supported by experimental data, to inform research and drug development efforts.
Executive Summary
This compound, co-administered with ritonavir (TPV/r), has demonstrated potent activity against HIV-1 strains resistant to other PIs.[1][2] Its unique non-peptidic structure allows it to maintain efficacy against viruses with multiple PI resistance mutations.[3] However, newer generation PIs, such as darunavir (DRV) and atazanavir (ATV), have also shown high genetic barriers to resistance and potent antiviral activity. This guide delves into a head-to-head comparison of their in-vitro potency, resistance profiles, and clinical efficacy.
In-Vitro Potency and Resistance Profile
The in-vitro activity of PIs is a key indicator of their potential efficacy. This is often measured by the 50% inhibitory concentration (IC50), with lower values indicating greater potency. The fold change (FC) in IC50 against resistant strains compared to wild-type virus is a critical measure of how well an inhibitor maintains its activity in the face of resistance mutations.
| Protease Inhibitor | Wild-Type HIV-1 IC50 (nM) | Fold Change vs. Multi-PI Resistant Strains | Key Resistance-Associated Mutations |
| This compound (TPV) | ~19 | 1.1 - 2.8 | L33F, I47V, I54V/M, V82L/T, I84V[4] |
| Darunavir (DRV) | 1 - 5 | 2.6 - 3.9 | V32I, L33F, I47V, I50V, I54L/M, L76V, I84V[1][5] |
| Atazanavir (ATV) | ~70 (unboosted) | Varies significantly with mutations | I50L, N88S[4][6] |
Key Findings:
-
Darunavir generally exhibits the lowest IC50 against wild-type HIV-1, indicating high intrinsic potency.[5]
-
This compound demonstrates a low fold-change in susceptibility against a broad range of PI-resistant isolates, highlighting its robust activity in treatment-experienced scenarios.[4][7]
-
While still effective, Atazanavir's potency can be more significantly impacted by specific resistance mutations compared to this compound and Darunavir.[4]
-
A study on a multi-drug resistant HIV-1 protease variant (MDR 769 82T) showed that while all nine FDA-approved PIs had reduced efficacy, darunavir and this compound were the most potent inhibitors against this highly resistant strain.[1]
Clinical Efficacy: Head-to-Head Trials
Clinical trials provide the ultimate assessment of a drug's performance in patients. The RESIST and POTENT trials are pivotal in comparing this compound with other PIs in treatment-experienced patients.
RESIST Trials (Randomized Evaluation of Strategic Intervention in Multidrug Resistant Patients with this compound)
The RESIST trials compared TPV/r to a ritonavir-boosted comparator PI (CPI/r) in treatment-experienced patients with PI resistance.
| Outcome (Week 48) | This compound/ritonavir (TPV/r) | Comparator PI/ritonavir (CPI/r) |
| Virologic Response (>1 log10 decrease in HIV RNA) | 41.2% | 18.9%[8] |
| HIV RNA <400 copies/mL | 34% | 18% |
| HIV RNA <50 copies/mL | 23% | 10% |
| Mean CD4+ Cell Increase (cells/mm³) | +82 | +40 |
POTENT Trial (Boosted this compound versus Darunavir)
The POTENT trial was a head-to-head comparison of TPV/r and darunavir/ritonavir (DRV/r) in triple-class experienced patients. Although terminated early due to slow enrollment, the available data provides valuable insights.
| Outcome | This compound/ritonavir (TPV/r) | Darunavir/ritonavir (DRV/r) |
| Mean Viral Load Decrease at Week 8 (log10 copies/mL) | > -2.0 | > -2.0[2] |
| Mean CD4+ Count Increase at Week 12 (cells/mm³) | 40-50 | 40-50[2] |
Mechanism of Action
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. Protease inhibitors competitively bind to the active site of this enzyme, preventing this cleavage and resulting in the production of immature, non-infectious virions.[9][10][11]
Caption: HIV Protease Inhibition by this compound.
This compound's non-peptidic structure is thought to provide it with greater flexibility, allowing it to bind effectively to the protease active site even in the presence of mutations that confer resistance to other PIs.[3]
Experimental Protocols
Phenotypic HIV-1 Drug Susceptibility Assay
This protocol outlines a common method for determining the in-vitro susceptibility of HIV-1 to protease inhibitors using a recombinant virus assay with TZM-bl reporter cells.
Objective: To measure the concentration of a protease inhibitor required to inhibit HIV-1 replication by 50% (IC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
Patient-derived or laboratory-adapted HIV-1 isolates
-
Protease inhibitors (this compound, Darunavir, Atazanavir)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Virus Stock Preparation: Amplify patient-derived HIV-1 protease and reverse transcriptase sequences by RT-PCR and insert them into a proviral laboratory clone. Transfect the recombinant DNA into a suitable cell line to generate virus stocks.
-
Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of the protease inhibitors in cell culture medium.
-
Infection: Pre-incubate the virus stock with the various concentrations of the protease inhibitors for 1 hour at 37°C. Subsequently, add the virus-drug mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each drug concentration compared to the virus control (no drug). Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the IC50 for a resistant virus by the IC50 for a wild-type reference virus.[3][12]
Caption: Phenotypic Drug Susceptibility Assay Workflow.
Conclusion
This compound remains a potent option for treatment-experienced HIV-1 patients, particularly those with extensive resistance to other protease inhibitors. Its unique non-peptidic structure confers a distinct resistance profile. Next-generation PIs like Darunavir demonstrate superior potency against wild-type virus and also maintain a high barrier to resistance. The choice of a protease inhibitor in a clinical setting will depend on the patient's treatment history, resistance profile, and tolerability. The data and protocols presented in this guide provide a framework for the continued evaluation and development of novel protease inhibitors to combat the ongoing challenge of HIV drug resistance.
References
- 1. The Higher Barrier of Darunavir and this compound Resistance for HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosted this compound versus Darunavir in Treatment-Experienced Patients: Observational Data from the Randomized POTENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with this compound [natap.org]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. Resistance summary of new PIs: atazanavir and this compound | HIV i-Base [i-base.info]
- 8. This compound superior to other PIs in detailed resistance analysis | aidsmap [aidsmap.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. youtube.com [youtube.com]
- 11. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Tipranavir, an antiretroviral protease inhibitor, is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Understanding the Hazard Profile of this compound
Before handling this compound for disposal, it is essential to be aware of its hazard profile. According to safety data sheets (SDS), this compound is classified as hazardous to the aquatic environment with long-lasting effects[1][2]. Therefore, it must not be disposed of down the drain or in regular trash without appropriate deactivation or containment.
| Hazard Classification | GHS Code | Description |
| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 2 | Toxic to aquatic life with long lasting effects[1][2] |
II. Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all applicable regional, national, and local laws and regulations[3]. The following steps provide a general framework for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Gloves
-
Lab coat
Step 2: Segregation of this compound Waste
Proper segregation of pharmaceutical waste is critical. This compound waste should be categorized and segregated as follows:
-
Unused or Expired Pure this compound (Active Pharmaceutical Ingredient - API): This is considered hazardous waste. It should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Items such as gloves, weighing papers, and disposable labware that have come into contact with this compound should be collected in a separate, clearly labeled waste container for hazardous materials.
-
Empty Containers: Original containers of this compound should have their labels defaced to protect proprietary information before disposal. The container itself may need to be treated as hazardous waste depending on the amount of residual product. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Step 3: On-site Neutralization (if applicable and approved)
For liquid formulations or solutions containing this compound, chemical neutralization may be an option prior to disposal. This should only be performed by trained personnel following a validated and approved protocol from your institution's EHS office. Do not attempt to neutralize this compound without a specific, approved procedure.
Step 4: Arranging for Professional Disposal
Once the this compound waste is properly segregated and contained, it must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures for the pickup and disposal of chemical and pharmaceutical waste.
-
Do not dispose of this compound in the regular trash.
-
Do not flush this compound down the sink or drain[3][4]. This is to prevent the release of the active pharmaceutical ingredient into the aquatic environment[1][2].
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
IV. Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, in some contexts, the Drug Enforcement Administration (DEA)[5][6][7]. It is imperative that all laboratory personnel are familiar with both federal and any more stringent state regulations[5]. Always consult your institution's EHS department to ensure full compliance.
References
- 1. targetmol.com [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
